Propane-1,2,3-triyl tripalmitate-13C3
Description
Properties
IUPAC Name |
2,3-di((113C)hexadecanoyloxy)propyl (113C)hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i49+1,50+1,51+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-SRWOPVBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCCCCCCCCCC)O[13C](=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583692 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168294-57-3 | |
| Record name | Propane-1,2,3-triyl tri(1-~13~C)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Journey of a Labeled Fat: A Technical Guide to Propane-1,2,3-triyl tripalmitate-13C3 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Propane-1,2,3-triyl tripalmitate-13C3, a stable isotope-labeled metabolic tracer, in elucidating the intricate pathways of lipid metabolism. By tracing the journey of this labeled triglyceride, from ingestion to its ultimate metabolic fate, researchers can gain invaluable quantitative insights into processes such as digestion, absorption, fatty acid oxidation, and lipid storage. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, serving as a vital resource for professionals in metabolic research and drug development.
Core Principles of 13C-Labeled Tripalmitin Tracing
This compound is a synthetic version of tripalmitin, a common saturated triglyceride, where three carbon atoms in the glycerol backbone have been replaced with the stable, non-radioactive isotope carbon-13 (¹³C). This labeling allows for the precise tracking of the molecule and its metabolic derivatives within a biological system.[1][2] The fundamental principle lies in the ability to differentiate between the exogenously administered ¹³C-labeled tracer and the endogenous, unlabeled (¹²C) lipid pool.
The primary applications of this tracer revolve around assessing two key metabolic areas:
-
Fat Digestion and Absorption: The rate and extent of ¹³C appearing in expired air as ¹³CO₂ following oral administration of ¹³C-tripalmitin serves as a direct indicator of pancreatic lipase activity and overall fat digestion and absorption.[3]
-
Intracellular Fatty Acid Metabolism: Once absorbed, the ¹³C-labeled palmitic acid released from the triglyceride can be traced into various metabolic pathways, including mitochondrial β-oxidation, the tricarboxylic acid (TCA) cycle, and incorporation into other lipid species like phospholipids and cholesteryl esters.[4][5]
Quantitative Insights from Tracer Studies
The use of this compound and related ¹³C-labeled fatty acids enables the quantification of various metabolic rates. The data presented in the following tables are compiled from studies utilizing these tracers to investigate lipid metabolism under different physiological and pathological conditions.
| Parameter Measured | Subject Group | Tracer Administered | Dosage | Mean Excretion/Recovery | Range | Citation |
| ¹³C Excretion in Stool | Healthy Children | [1,1,1-¹³C]tripalmitin | 10 mg/kg | 6% of administered dose | 1 - 12.7% | [6][7][8] |
| Patients with Cystic Fibrosis | [1,1,1-¹³C]tripalmitin | 10 mg/kg | 24.6% of administered dose | 0 - 64% | [6][7][8] | |
| ¹³CO₂ Excretion in Breath | Healthy Children | [1,1,1-¹³C]tripalmitin | 10 mg/kg | 31.3% of administered dose | 14.2 - 42.9% | [6][7][8] |
| Patients with Cystic Fibrosis | [1,1,1-¹³C]tripalmitin | 10 mg/kg | 17.9% of administered dose | 0 - 31.3% | [6][7][8] | |
| Cumulative ¹³CO₂ Excretion (6h) | Healthy Premature Infants | ¹³C-Mixed Triglyceride | 100 mg | 23.9 ± 5.2% of administered dose | - | [9] |
| Healthy Full-term Infants | ¹³C-Mixed Triglyceride | 100 mg | 31.9 ± 7.7% of administered dose | - | [9] | |
| Healthy Children | ¹³C-Mixed Triglyceride | 250 mg | 32.5 ± 5.3% of administered dose | - | [9] | |
| Healthy Teenagers | ¹³C-Mixed Triglyceride | 250 mg | 28.0 ± 5.4% of administered dose | - | [9] | |
| Tracer Oxidation Rate (7.5h) | Healthy Volunteers (Oral) | [¹³C]trioctanoate | 100 mg | 34.7% | - | [10] |
| Healthy Volunteers (Parenteral) | [¹³C]trioctanoate | 100 mg | 31.0% | - | [10] | |
| Healthy Volunteers (Oral) | [¹³C]trioleate | 100 mg | 25.3% | - | [10] | |
| Healthy Volunteers (Parenteral) | [¹³C]trioleate | 100 mg | 24.9% | - | [10] |
| Tissue | Lipid Class | ¹³C-Palmitate Incorporation (nmol/g protein) | Citation |
| Liver | Triglycerides | 511 ± 160 | [11] |
| Phosphatidylcholine | 58 ± 9 | [11] | |
| Muscle | Acylcarnitines | 0.95 ± 0.47 | [11] |
| Liver | Acylcarnitines | 0.002 ± 0.001 | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful implementation of tracer studies. Below are protocols for two common experimental approaches using ¹³C-labeled lipids.
Protocol 1: ¹³C-Mixed Triglyceride Breath Test for Pancreatic Function
This test assesses exocrine pancreatic function by measuring the rate of ¹³CO₂ exhalation after ingestion of a ¹³C-labeled triglyceride.[3][12]
1. Patient Preparation:
-
Patients should fast for a minimum of 10 hours prior to the test.[3]
-
Avoid carbonated beverages and oxygen supplementation before and during the test.[3]
-
Certain medications, such as antibiotics and proton pump inhibitors, should be discontinued for a specified period before the test.[13][14]
2. Test Meal Administration:
-
A standardized test meal with a low natural ¹³C abundance is prepared.
-
For adults, a common meal consists of 150 mg of ¹³C-Mixed Triglyceride mixed with 0.25 g of butter per kg body weight, served with 100 g of bread.[3]
-
For children, age-specific meals are used. For instance, children over 3 years may consume a slice of white bread with butter and chocolate paste containing 250 mg of the tracer.[9]
3. Breath Sample Collection:
-
A baseline (zero-time) breath sample is collected before the test meal.[3]
-
Subsequent breath samples are collected at regular intervals (e.g., every 30 minutes) for up to 6 hours.[3][12]
-
Breath can be collected in specialized bags or vacutainers.[9]
4. Sample Analysis:
-
The isotopic enrichment of ¹³CO₂ in the breath samples is determined using Isotope Ratio Mass Spectrometry (IRMS).[6][7][8]
-
The cumulative percentage of the administered ¹³C dose excreted as ¹³CO₂ over the collection period is calculated.
Protocol 2: In Vivo Tracing of Fatty Acid Incorporation into Tissues
This protocol outlines a method to trace the fate of intravenously administered ¹³C-labeled fatty acids into various lipid pools in different tissues.[11]
1. Animal Preparation:
-
Mice are fasted for a specified period (e.g., 15 hours) to induce a state where fatty acids are a primary energy source.[11]
2. Tracer Administration:
-
A bolus of [U-¹³C]-palmitate (e.g., 20 nmol/kg body weight) is injected into the caudal vein.[11]
3. Tissue Collection:
-
At a predetermined time point after injection (e.g., 10 minutes), blood, liver, and skeletal muscle (e.g., gastrocnemius) are collected.[11]
4. Lipid Extraction and Analysis:
-
Lipids, acylcarnitines, and free fatty acids are extracted from the plasma and tissue homogenates using established methods (e.g., modified Bligh and Dyer method).[15][16]
-
The extracts are analyzed by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and quantify the ¹³C-labeled metabolites.[11]
Visualizing the Metabolic Journey
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the metabolism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kibion.com [kibion.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic handling of 13C labelled tripalmitin in healthy controls and patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adc.bmj.com [adc.bmj.com]
- 8. Metabolic handling of 13C labelled tripalmitin in healthy controls and patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C mixed triglyceride breath test: a noninvasive method to assess lipase activity in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]
- 12. Abbreviated 13C-mixed Triglyceride Breath Test for Detection of Pancreatic Exocrine Insufficiency Performs Equally as Standard 5-hour Test in Patients after Gastrectomy Performed for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kingstonhsc.ca [kingstonhsc.ca]
- 14. 13C-UREA Breath Test - FV Hospital [fvhospital.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of 13C-Labeled Tripalmitin in In Vivo Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of 13C-labeled tripalmitin for in vivo research, focusing on the assessment of fat metabolism and malabsorption. Stable isotope tracers, such as 13C-labeled tripalmitin, offer a safe and non-invasive method to probe the intricate pathways of lipid digestion, absorption, and metabolic fate.[1][2] This document details the underlying principles, experimental protocols, data interpretation, and key applications in the field.
Introduction to 13C-Labeled Tripalmitin as a Metabolic Tracer
Tripalmitin, a triglyceride composed of three palmitic acid molecules, is a major component of dietary fat. By labeling tripalmitin with the stable isotope carbon-13 (¹³C), researchers can track its journey through the body without the need for radioactive isotopes.[2] The fundamental principle of using isotope tracers is to introduce the labeled compound in amounts small enough not to perturb the biological pathways under investigation.[1] The primary applications of 13C-labeled tripalmitin in vivo include the diagnosis and monitoring of fat malabsorption, particularly in conditions like cystic fibrosis and chronic pancreatitis, and the investigation of lipid metabolism in various physiological and pathological states.[2][3]
The use of stable isotope-labeled fatty acids allows for the study of several aspects of lipid metabolism, including the synthesis and disposition of complex lipids like triglycerides and cholesteryl esters.[1] Dysfunctions in these metabolic pathways are implicated in a range of diseases, such as atherosclerosis, hypertriglyceridemia, and type 2 diabetes.[1]
Principles of 13C-Tripalmitin-Based In Vivo Assays
The core principle behind in vivo studies with 13C-labeled tripalmitin lies in the detection of the ¹³C label in metabolic end-products. The specific assay depends on the research question and can range from breath tests to detailed analysis of labeled lipids in blood and tissues.
The 13C-Tripalmitin Breath Test
The most common application of 13C-labeled tripalmitin is the breath test, which primarily assesses the efficiency of fat digestion and absorption. Following oral administration, 13C-tripalmitin is hydrolyzed in the small intestine by pancreatic lipase into fatty acids and monoglycerides. These are then absorbed by the intestinal mucosa, re-esterified into triglycerides, and transported via chylomicrons into the lymphatic system and eventually the bloodstream. The labeled fatty acids are then metabolized by various tissues, leading to the production of ¹³CO₂ which is exhaled in the breath. The rate and amount of ¹³CO₂ exhaled provide a direct measure of the overall efficiency of fat digestion and absorption.
Mass Spectrometry-Based Lipid Analysis
For more detailed insights into the metabolic fate of tripalmitin, mass spectrometry (MS) techniques are employed. By analyzing blood, plasma, or tissue samples, researchers can identify and quantify various 13C-labeled lipid species, such as triglycerides, phospholipids, and cholesteryl esters.[1] This allows for the elucidation of pathways involved in lipid transport, storage, and interconversion. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a powerful tool for separating and detecting minute quantities of 13C-labeled products amidst a large background of endogenous unlabeled lipids.[1]
Experimental Protocols
The 13C-Tripalmitin Breath Test for Fat Malabsorption
This protocol outlines a standardized procedure for conducting a 13C-tripalmitin breath test to assess fat malabsorption.
3.1.1. Subject Preparation
-
Subjects should fast overnight for at least 8-10 hours prior to the test.
-
Certain medications that may interfere with fat digestion or gastric emptying should be discontinued, as advised by a clinician.
3.1.2. Test Meal and Tracer Administration
-
A standardized test meal with a known fat content is prepared. For example, a liquid meal or bread with a specific amount of butter.[2]
-
A pre-weighed or pre-measured dose of 13C-labeled tripalmitin is mixed thoroughly with the test meal. A typical dose for children is 10 mg/kg body weight.[4][5]
3.1.3. Breath Sample Collection
-
A baseline breath sample is collected before the subject consumes the test meal.
-
The subject then consumes the entire test meal containing the 13C-tripalmitin.
-
Breath samples are collected at regular intervals, typically every 30 minutes for the first few hours, and then hourly, for a total of 6 hours.[2]
-
Breath samples are collected in specialized collection bags or tubes. The subject is instructed to blow gently through a straw into the collection device.
3.1.4. Sample Analysis
-
The ¹³CO₂/¹²CO₂ ratio in the collected breath samples is measured using an isotope ratio mass spectrometer (IRMS).
-
The results are expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline (delta over baseline, DOB) or as a percentage of the administered ¹³C dose recovered per hour (% dose recovered/hr). The cumulative percentage dose recovery (cPDR) over the 6-hour period is a key outcome measure.[2]
In Vivo Lipid Metabolism Study Using Mass Spectrometry
This protocol provides a general framework for tracing the metabolic fate of 13C-tripalmitin using mass spectrometry.
3.2.1. Animal/Human Subject Preparation
-
Subjects are typically fasted overnight.
-
A baseline blood sample is collected.
3.2.2. Tracer Administration
-
13C-labeled tripalmitin (or a specific 13C-labeled fatty acid like palmitate) is administered orally or intravenously. The route of administration depends on the specific metabolic pathway being investigated. For example, oral administration is used to study digestion and absorption, while intravenous infusion is used to study systemic lipid metabolism.
-
The tracer is often mixed with a carrier substance, such as corn oil for oral administration.[1]
3.2.3. Sample Collection
-
Blood samples are collected at various time points after tracer administration.
-
For animal studies, tissue samples (e.g., liver, muscle) may be collected at the end of the experiment.[6]
3.2.4. Lipid Extraction and Analysis
-
Lipids are extracted from plasma or tissue homogenates using established methods (e.g., Folch or Bligh-Dyer extraction).
-
The lipid extract is then analyzed by UPLC-MS or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 13C-labeled lipid species.[1]
-
The concentration of 13C-labeled lipids is often determined from the peak area ratio of the analyte to a heavy-labeled internal standard.[1]
Data Presentation and Interpretation
Quantitative data from in vivo studies using 13C-labeled tripalmitin should be presented in a clear and structured manner to facilitate comparison and interpretation.
13C-Tripalmitin Breath Test Data
The primary outcome of the 13C-tripalmitin breath test is the cumulative percentage of the ¹³C dose recovered in the breath over a specific period, typically 6 hours.
| Parameter | Healthy Controls | Patients with Fat Malabsorption (e.g., Cystic Fibrosis) | Reference |
| Tracer | 13C-Triolein | 13C-Triolein | [2] |
| Dose | 200 µL | 200 µL | [2] |
| Test Meal | 50 mL liquid meal | 50 mL liquid meal | [2] |
| Cumulative % Dose Recovery (cPDR) at 6h (Median) | 28% (range: 22-41%) | 3% (range: 0-8%) | [2] |
| Tracer | [1,1,1-¹³C]Tripalmitin | [1,1,1-¹³C]Tripalmitin | [4][5] |
| Dose | 10 mg/kg | 10 mg/kg | [4][5] |
| Test Meal | Standardized test meal | Standardized test meal | [4][5] |
| Mean % ¹³C label excreted in stool | 6% (range: 1-12.7%) | 24.6% (range: 0-64%) | [4][5] |
| Mean % administered ¹³C label excreted in breath | 31.3% (range: 14.2-42.9%) | 17.9% (range: 0-31.3%) | [4][5] |
Table 1: Summary of quantitative data from 13C-tripalmitin breath test studies.
A lower cPDR value in the breath test is indicative of fat malabsorption, as less of the labeled triglyceride is being digested, absorbed, and metabolized.[2] Conversely, a higher excretion of the ¹³C label in the stool confirms malabsorption.[4][5] It is important to note that breath test results can be influenced by factors such as gastric emptying.[2]
Mass Spectrometry Data
Data from mass spectrometry-based studies are typically presented as the concentration or enrichment of 13C in specific lipid fractions over time.
| Tissue | Labeled Lipid Species | Concentration (nmol/g) in Sedentary Mice | Reference |
| Liver | Triacylglycerols | 34.6 ± 13.4 | [6] |
| Phosphatidylcholines | 15.7 ± 6.2 | [6] | |
| Soleus Muscle | Triacylglycerols | 1.7 ± 1.5 | [6] |
| Gastrocnemius Muscle | Triacylglycerols | 0.8 ± 0.3 | [6] |
Table 2: Incorporation of ¹³C-palmitate into different lipid species in various tissues of mice.
These data provide insights into the tissue-specific fate of fatty acids, indicating, for example, that the liver has a high capacity for incorporating palmitate into triglycerides and phosphatidylcholines.[6]
Visualizing Metabolic Pathways and Workflows
Graphviz diagrams can be used to illustrate the complex metabolic pathways and experimental workflows involved in 13C-labeled tripalmitin studies.
Caption: Metabolic fate of orally ingested 13C-labeled tripalmitin.
Caption: Experimental workflow for the 13C-tripalmitin breath test.
Applications in Research and Drug Development
The use of 13C-labeled tripalmitin extends beyond the diagnosis of malabsorption. In drug development, it can be a valuable tool to assess the efficacy of pancreatic enzyme replacement therapies or drugs designed to improve fat absorption.[2] Furthermore, in metabolic research, tracing the fate of 13C-labeled fatty acids provides crucial information on the pathophysiology of metabolic diseases and can be used to evaluate the impact of therapeutic interventions on lipid metabolism.
Conclusion
13C-labeled tripalmitin is a powerful and versatile tool for in vivo studies of fat digestion, absorption, and metabolism. The non-invasive nature of the breath test makes it particularly suitable for clinical applications, including in pediatric populations. When combined with advanced analytical techniques like mass spectrometry, it provides detailed insights into the complex dynamics of lipid metabolism. This technical guide provides a foundation for researchers, scientists, and drug development professionals to design, execute, and interpret studies using this valuable stable isotope tracer.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation in an animal model of the carbon 13-labeled mixed triglyceride breath test for the detection of intestinal fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LILY-lipidome isotope labeling of yeast: in vivo synthesis of 13C labeled reference lipids for quantification by mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 6. researchgate.net [researchgate.net]
The Precision of Flux: A Technical Guide to Stable Isotope-Labeled Triglycerides in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled triglycerides have emerged as an indispensable tool in the precise elucidation of lipid metabolism. Their application has revolutionized our understanding of triglyceride kinetics, from synthesis and transport to storage and oxidation. This technical guide provides an in-depth overview of the core applications of stable isotope-labeled triglycerides, presenting quantitative data, detailed experimental protocols, and visualizations of key metabolic pathways and workflows. By offering a comprehensive resource, this guide aims to empower researchers, scientists, and drug development professionals to effectively leverage this powerful technology in their endeavors to unravel the complexities of metabolic diseases and develop novel therapeutic interventions.
The fundamental principle behind the use of stable isotope-labeled triglycerides lies in their ability to act as tracers within a biological system. By introducing triglycerides containing heavy isotopes of elements like carbon (¹³C) or hydrogen (²H, deuterium), researchers can distinguish them from their naturally abundant, unlabeled counterparts. This distinction allows for the precise measurement of metabolic fluxes—the rates at which molecules move through various metabolic pathways. Mass spectrometry is the primary analytical technique used to detect and quantify the isotopic enrichment in biological samples, providing a dynamic view of lipid metabolism that is unattainable with traditional concentration measurements alone.[1][2][3]
Core Applications and Quantitative Data
The versatility of stable isotope-labeled triglycerides allows for their application across a wide spectrum of metabolic research areas. Below are key applications, supported by quantitative data summarized from various human studies.
Very Low-Density Lipoprotein (VLDL)-Triglyceride Kinetics
One of the most prominent applications is the measurement of hepatic VLDL-triglyceride secretion rates. This is crucial for understanding dyslipidemia, a hallmark of metabolic syndrome and type 2 diabetes.[4][5]
| Parameter | Lean Individuals | Obese Individuals | Reference |
| Basal VLDL-TG Secretion Rate (μmol/kg FFM/min) | 0.86 ± 0.34 | 1.25 ± 0.34 | [5] |
| VLDL-TG Secretion Rate during Hyperinsulinemia (μmol/kg FFM/min) | 0.41 ± 0.19 | 0.76 ± 0.20 | [5] |
| VLDL ApoB-100 Secretion Rate (mg/kg FFM/day) | 10.7 ± 0.4 | 42.3 ± 13.8 | [4] |
FFM: Fat-Free Mass
Adipose Tissue Triglyceride Turnover
Understanding the dynamics of fat storage and release from adipose tissue is critical in obesity research. Stable isotopes, particularly ²H₂O (heavy water), have enabled the long-term measurement of adipose triglyceride turnover.
| Parameter | Value | Reference |
| Mean Adipose TG-Glycerol Fractional Synthesis (after 9 weeks) | 20% (range 8-49%) | [6][7][8] |
| Adipose TG Half-life | 200-270 days | [6][7][8] |
| Net Lipolysis (TG Turnover) | 50-60 g/day | [6][7][8] |
| Mean Adipocyte Lipid Age | 1.6 years | [9] |
Fatty Acid Oxidation
Stable isotope-labeled fatty acids, often administered as part of a triglyceride or as free fatty acids, are used to quantify their rate of oxidation for energy production. This is particularly relevant in studies of exercise physiology and metabolic flexibility.
| Condition | Lean Women (μmol/kg FFM/min) | Obese Women (μmol/kg FFM/min) | Reference |
| Whole Body Fatty Acid Oxidation (during exercise) | 17.5 ± 1.6 | 21.9 ± 1.2 | [10] |
| Plasma Fatty Acid Oxidation (during exercise) | 14.5 ± 1.8 | 12.8 ± 1.7 | [10] |
| Exercise Intensity | Oleate Oxidation (μmol/kg/min) | Reference |
| 40% VO₂peak | 2.8 ± 0.6 | [11] |
| 80% VO₂peak | 1.8 ± 0.2 | [11] |
Dietary Fat Absorption and Trafficking
Tracing the fate of dietary fats is essential for understanding postprandial lipemia and its contribution to cardiometabolic risk. Labeled triglycerides incorporated into test meals allow for the quantification of absorption and subsequent tissue uptake. Studies have shown that after a meal, adipose tissue is a net importer of dietary fat for several hours.[12] The structure of the triglyceride itself, specifically the position of fatty acids on the glycerol backbone, can also influence absorption.[12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing stable isotope-labeled triglycerides.
Protocol 1: Measurement of VLDL-Triglyceride Secretion Rate using a Primed-Constant Infusion of [²H₅]-Glycerol
Objective: To determine the rate of hepatic VLDL-triglyceride secretion in the basal and hyperinsulinemic states.
Materials:
-
[²H₅]-Glycerol (stable isotope tracer)
-
Sterile saline for infusion
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Centrifuge for plasma separation
-
Ultracentrifuge for VLDL isolation
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Subject Preparation: Subjects fast overnight for 10-12 hours prior to the study.
-
Catheter Placement: Insert two intravenous catheters, one for tracer infusion and one in a heated hand vein for arterialized blood sampling.
-
Basal State Measurement:
-
Administer a primed (bolus) dose of [²H₅]-glycerol, followed by a constant infusion.
-
Collect blood samples at baseline and at regular intervals for several hours to ensure isotopic steady state in plasma glycerol and VLDL-triglyceride.
-
-
Hyperinsulinemic-Euglycemic Clamp (Optional):
-
To assess insulin's effect, perform a hyperinsulinemic-euglycemic clamp, infusing insulin to achieve a steady-state of hyperinsulinemia while maintaining euglycemia with a variable glucose infusion.
-
Continue the [²H₅]-glycerol infusion and blood sampling.
-
-
Sample Processing:
-
Separate plasma from blood samples by centrifugation.
-
Isolate the VLDL fraction from plasma by ultracentrifugation.
-
Extract lipids from the VLDL fraction.
-
Derivatize glycerol to a volatile ester for GC-MS analysis.
-
-
GC-MS Analysis:
-
Measure the isotopic enrichment of glycerol in the VLDL-triglyceride fraction.
-
-
Calculations:
-
Calculate the fractional catabolic rate (FCR) of VLDL-triglyceride from the rate of decay of the tracer enrichment after reaching a plateau or by compartmental modeling.
-
The VLDL-triglyceride secretion rate is then calculated as: Secretion Rate = FCR × VLDL-triglyceride pool size (where pool size = plasma VLDL-triglyceride concentration × plasma volume).
-
Protocol 2: Quantification of Adipose Tissue Lipolysis using [²H₅]-Glycerol
Objective: To measure the rate of appearance of glycerol from the breakdown of triglycerides in adipose tissue.
Procedure: This protocol is often performed concurrently with the VLDL-triglyceride kinetics study (Protocol 1) using the same tracer infusion.
-
Tracer Infusion and Blood Sampling: Follow steps 1-3 of Protocol 1.
-
Sample Processing:
-
Separate plasma from blood samples.
-
Derivatize plasma glycerol for GC-MS analysis.
-
-
GC-MS Analysis:
-
Measure the isotopic enrichment of plasma glycerol.
-
-
Calculations:
-
At isotopic steady state, the rate of appearance (Ra) of glycerol is calculated using the tracer dilution principle: Ra Glycerol = Tracer Infusion Rate / Plasma Glycerol Enrichment.
-
Protocol 3: Assessment of Fatty Acid Oxidation using [¹³C]-Palmitate
Objective: To determine the rate of oxidation of a specific plasma free fatty acid.
Materials:
-
[1-¹³C]-Palmitate bound to human albumin
-
Breath collection bags or a metabolic cart
-
Isotope ratio mass spectrometer (IRMS) for breath ¹³CO₂ analysis
-
GC-MS for plasma palmitate enrichment
Procedure:
-
Tracer Infusion: Administer a constant intravenous infusion of [1-¹³C]-palmitate.
-
Sample Collection:
-
Collect blood samples at regular intervals to determine plasma palmitate enrichment.
-
Collect breath samples at the same time points to measure the enrichment of ¹³CO₂.
-
-
Sample Analysis:
-
Measure plasma [¹³C]-palmitate enrichment by GC-MS.
-
Measure breath ¹³CO₂ enrichment by IRMS.
-
-
Calculations:
-
The rate of plasma fatty acid oxidation is calculated from the rate of appearance of ¹³CO₂ in breath, corrected for the recovery of ¹³C from the bicarbonate pool.
-
Protocol 4: Lipid Extraction from Plasma or Tissue
Objective: To efficiently extract lipids for subsequent mass spectrometry analysis.
Method (Modified Bligh and Dyer):
-
To a glass tube containing the sample (e.g., 100 µL of plasma or homogenized tissue), add a precise volume of an internal standard mixture containing stable isotope-labeled lipid standards.
-
Add methanol and vortex thoroughly.
-
Add chloroform and vortex again.
-
Add water to induce phase separation and vortex.
-
Centrifuge to separate the aqueous (upper) and organic (lower, containing lipids) phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis.[13][14]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experiments is crucial for a comprehensive understanding. The following diagrams, rendered using the DOT language, illustrate key pathways and workflows.
Signaling Pathways
Insulin Signaling and Triglyceride Synthesis
Caption: Insulin signaling promotes triglyceride synthesis via Akt activation.
Glucagon Signaling and Lipolysis
Caption: Glucagon stimulates lipolysis through the cAMP-PKA pathway.
AMPK Signaling and Fatty Acid Oxidation
Caption: AMPK promotes fatty acid oxidation by inhibiting ACC.
Experimental Workflows
Workflow for a VLDL-Triglyceride Kinetic Study
Caption: Workflow for measuring VLDL-triglyceride kinetics.
Workflow for a Drug Efficacy Study on Lipid Metabolism
Caption: Workflow for assessing drug effects on lipid metabolism.
Conclusion
Stable isotope-labeled triglycerides provide an unparalleled window into the dynamic nature of lipid metabolism. The ability to precisely quantify metabolic fluxes in vivo has been instrumental in advancing our knowledge of metabolic diseases and serves as a powerful tool in the development and evaluation of new therapeutic agents. This guide has provided a comprehensive overview of the core applications, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and procedural frameworks. By integrating these elements, we aim to facilitate the effective application of this technology by researchers, scientists, and drug development professionals, ultimately accelerating the translation of fundamental metabolic insights into clinical practice.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope methods for the in vivo measurement of lipogenesis and triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased hepatic secretion of very-low-density lipoprotein apolipoprotein B-100 in obesity: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased VLDL-Triglyceride Secretion Precedes Impaired Control of Endogenous Glucose Production in Obese, Normoglycemic Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Adipose tissue triglyceride turnover, de novo lipogenesis, and cell proliferation in humans measured with 2H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Dynamics of human adipose lipid turnover in health and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. cambridge.org [cambridge.org]
- 13. ahajournals.org [ahajournals.org]
- 14. KEGG PATHWAY Database [genome.jp]
An In-depth Technical Guide on the Synthesis and Purity of Propane-1,2,3-triyl tripalmitate-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of Propane-1,2,3-triyl tripalmitate-13C3, a stable isotope-labeled triglyceride of significant interest in metabolic research and drug development. This document details a feasible synthetic route, methodologies for assessing purity, and the analytical data expected for a high-quality standard.
Introduction
This compound, also known as Tripalmitin-13C3, is a triglyceride in which the three carbon atoms of the glycerol backbone are replaced with the stable isotope carbon-13. This isotopic labeling allows the molecule to be used as a tracer in metabolic studies, enabling researchers to follow the absorption, distribution, metabolism, and excretion of dietary fats in vivo.[1] Furthermore, it serves as an invaluable internal standard for quantitative mass spectrometry-based lipidomics, providing a precise reference for the measurement of endogenous triglyceride levels.[2] The high chemical and isotopic purity of this compound is paramount for its effective application in these sensitive analytical techniques.
Synthesis of this compound
The chemical synthesis of this compound is typically achieved through the esterification of the isotopically labeled glycerol backbone with palmitic acid. A common and effective method for this transformation is the Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst to facilitate the reaction under mild conditions.[3] An alternative approach involves the use of a more reactive palmitic acid derivative, such as palmitoyl chloride.
Synthetic Pathway
The overall synthetic strategy involves the reaction of commercially available Propane-1,2,3-triol-13C3 with three equivalents of palmitic acid. The reaction is promoted by a coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, 4-Dimethylaminopyridine (DMAP).
Experimental Protocol: Steglich Esterification
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Propane-1,2,3-triol-13C3 (1.0 eq.)
-
Palmitic Acid (3.3 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (3.3 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.3 eq.)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Propane-1,2,3-triol-13C3 and palmitic acid in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add 4-Dimethylaminopyridine (DMAP) to the solution.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
-
Slowly add the DCC solution to the glycerol and palmitic acid mixture at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Purity Analysis
The purity of this compound is assessed for both its chemical and isotopic purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Purity
Chemical purity refers to the proportion of the desired compound in the final product, excluding isotopic variants. Potential impurities may include unreacted starting materials (palmitic acid), partially esterified products (mono- and di-palmitoyl-13C3-glycerol), and residual purification solvents.
| Parameter | Method | Typical Specification |
| Chemical Purity | qNMR / HPLC-ELSD | ≥ 98% |
| Monopalmitin-13C3 | NMR / LC-MS | < 0.5% |
| Dipalmitin-13C3 | NMR / LC-MS | < 1.0% |
| Free Palmitic Acid | GC-FID / NMR | < 0.5% |
Isotopic Purity
Isotopic purity, or isotopic enrichment, is the percentage of the labeled isotope at the specified positions. For this compound, this is determined by mass spectrometry.
| Parameter | Method | Typical Specification |
| Isotopic Enrichment | Mass Spectrometry (MS) | ≥ 99 atom % 13C |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) can be utilized for the determination of chemical purity.[4][5] The 13C NMR spectrum provides confirmation of the isotopic labeling at the glycerol backbone.
Expected 13C NMR Chemical Shifts (in CDCl3):
| Carbon Atom (Glycerol Backbone) | Unlabeled Tripalmitin (ppm)[6] | Expected for -13C3 (ppm) |
| C1, C3 (sn-1, sn-3) | ~62.1 | ~62.1 |
| C2 (sn-2) | ~68.9 | ~68.9 |
Note: The chemical shifts for the 13C-labeled carbons are expected to be very similar to their unlabeled counterparts.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C3-labeled molecule.
Expected Molecular Weight:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Propane-1,2,3-triyl tripalmitate | C51H98O6 | 807.33 |
| This compound | C48(13C)3H98O6 | 810.33 |
The fragmentation pattern in the mass spectrum can also provide structural information. A characteristic fragmentation of triglycerides is the loss of one of the fatty acid chains.[7]
Certificate of Analysis (Representative Example)
A Certificate of Analysis (CoA) for a high-purity batch of this compound would typically include the following information:
Product Name: this compound
Lot Number: XXXXXX
Molecular Formula: C48(13C)3H98O6
Molecular Weight: 810.33 g/mol
Appearance: White to off-white solid
| Test | Specification | Result | Method |
| Chemical Purity | ≥ 98.0% | 99.2% | qNMR |
| Isotopic Purity | ≥ 99 atom % 13C | 99.5 atom % 13C | Mass Spec. |
| Identity (1H NMR) | Conforms to structure | Conforms | 1H NMR |
| Identity (13C NMR) | Conforms to structure | Conforms | 13C NMR |
| Identity (MS) | Conforms to structure | Conforms | Mass Spec. |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
Conclusion
The synthesis and rigorous purity assessment of this compound are critical for its reliable use in demanding research applications. The synthetic route via Steglich esterification provides a reliable method for its preparation, while a combination of NMR and mass spectrometry ensures both high chemical and isotopic purity. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the synthesis and quality control of this important stable isotope-labeled standard.
References
- 1. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Tripalmitin | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tripalmitin [webbook.nist.gov]
understanding lipid metabolism with 13C tracers
An In-Depth Technical Guide: Understanding Lipid Metabolism with 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental designs, and data interpretation methods for studying lipid metabolism using stable 13C isotope tracers. The application of these techniques provides a dynamic view of metabolic pathways, offering critical insights beyond static measurements of lipid concentrations. By tracing the journey of 13C-labeled substrates into various lipid species, researchers can quantify the rates of synthesis, degradation, and interconversion, which is invaluable for understanding disease states and developing novel therapeutics.
Core Concepts of 13C Stable Isotope Tracing
Stable isotope tracing has become a cornerstone for studying the dynamics of metabolic pathways.[1][2] Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of studies, including those involving humans.[1][2] The fundamental principle involves introducing a substrate enriched with a heavy isotope, such as 13C (e.g., [U-13C]glucose or [U-13C]palmitate), into a biological system. The organism's metabolic machinery processes this labeled substrate, incorporating the 13C atoms into downstream metabolites and complex lipids.
Mass spectrometry (MS), coupled with gas chromatography (GC) or liquid chromatography (LC), is then used to detect and quantify the mass shift in these molecules.[3][4] This allows for the determination of the rate of appearance of the label in a product, which reflects the synthetic activity of the pathway.
Key techniques include:
-
Metabolic Flux Analysis (MFA): 13C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[5][6] It uses the mass isotopomer distribution (MID) in proteinogenic amino acids or other metabolites to calculate the relative contributions of different pathways to product synthesis.[7]
-
Mass Isotopomer Distribution Analysis (MIDA): MIDA is used to determine the synthesis rates of polymers, like fatty acids, which are synthesized from repeating monomer units (e.g., acetyl-CoA).[8] By analyzing the pattern of 13C incorporation, one can calculate the fractional contribution of a labeled precursor to the final product.[8]
Visualizing Key Pathways and Workflows
Understanding the flow of 13C atoms through metabolic networks is crucial. The following diagrams, generated using Graphviz, illustrate key experimental and biological pathways.
De Novo Lipogenesis (DNL)
De novo lipogenesis is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[9] Tracing 13C from glucose through DNL is a common method to quantify fatty acid synthesis rates.[9]
Fatty Acid β-Oxidation (FAO)
To measure the rate of fatty acid breakdown, a 13C-labeled fatty acid (e.g., [U-13C]palmitate) is supplied. Its oxidation generates 13C-labeled acetyl-CoA, which enters the TCA cycle, labeling its intermediates. The release of 13CO2 can also be measured to quantify whole-body fatty acid oxidation.[2]
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are methodologies for common 13C tracing experiments in lipid metabolism.
Protocol 1: In Vitro 13C-Glucose Labeling of Cultured Cells
This protocol is designed to measure de novo lipogenesis and the contribution of glucose to lipid synthesis in adherent cell cultures.
-
Cell Preparation: Plate cells in multi-well plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%). Ensure replicate wells for each time point and condition.
-
Labeling Medium Preparation: Prepare culture medium containing [U-13C6]glucose, substituting it for the unlabeled glucose. The concentration should match that of the normal growth medium.
-
Incubation (Labeling):
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the 13C-labeling medium to the cells.
-
Incubate for a time course (e.g., 0, 4, 8, 12, 24 hours) to determine the rate of incorporation. A steady-state labeling may be desired for some MFA studies.[10]
-
-
Metabolism Quenching and Cell Harvesting:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to stop metabolic activity.
-
Add an ice-cold extraction solvent, typically a 2:1 methanol:chloroform mixture or a similar formulation, directly to the well.
-
Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
-
Lipid Extraction (Folch or Bligh-Dyer Method):
-
Add chloroform and water (or saline) to the lysate to achieve a final ratio that induces phase separation (e.g., 2:1:0.8 chloroform:methanol:water).
-
Vortex vigorously and centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for MS:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol/acetonitrile/water) for LC-MS analysis.
-
For GC-MS analysis of fatty acids, the lipids must first be hydrolyzed and derivatized to fatty acid methyl esters (FAMEs).
-
-
LC-MS/MS Analysis: Analyze samples to identify lipid species and measure the mass isotopologue distribution for each.
Protocol 2: In Vivo [U-13C]Palmitate Infusion in Mice
This protocol measures the incorporation of circulating free fatty acids into tissue-specific complex lipids (e.g., triglycerides, phospholipids).
-
Tracer Preparation:
-
Prepare a sterile solution of [U-13C]palmitate complexed with fatty-acid-free bovine serum albumin (BSA).[11][12]
-
Briefly, dissolve potassium [U-13C]-palmitate in heated, sterile water and bind it to a BSA solution to ensure solubility in the bloodstream.[13]
-
The final concentration is adjusted for the desired infusion rate. Filter-sterilize the final infusate.[11]
-
-
Animal Preparation:
-
Tracer Infusion:
-
Sample Collection:
-
Collect small blood samples periodically (e.g., every 15-30 minutes) from the saphenous vein to monitor plasma palmitate enrichment and concentration.[11][12]
-
At the end of the infusion period, collect a final blood sample via cardiac puncture and euthanize the animal.
-
Rapidly excise and freeze-clamp tissues of interest (e.g., liver, skeletal muscle, adipose tissue) in liquid nitrogen to halt metabolic activity.[14]
-
-
Lipid Extraction and Analysis:
-
Extract lipids from plasma and homogenized tissues using the methods described in Protocol 1.
-
Analyze the extracts via LC-MS/MS to quantify the 13C-enrichment in various lipid classes (e.g., triglycerides, diacylglycerols, phospholipids, cholesteryl esters).[3]
-
Quantitative Data Presentation
The primary output of 13C tracer studies is quantitative data on metabolic rates and pathway contributions. Organizing this data into clear tables is essential for comparison and interpretation.
Table 1: Fractional Synthesis Rate (FSR) of Liver Triglycerides after [U-13C]Palmitate Infusion
| Group | Treatment | FSR (%/hour) | n |
| Control | Vehicle | 5.5 ± 0.8 | 8 |
| T2D Model | Vehicle | 9.2 ± 1.1 | 8 |
| T2D Model | Drug X | 6.1 ± 0.9# | 8 |
| Fictional data for illustrative purposes. Statistical significance denoted by symbols ( vs Control, # vs T2D Vehicle). |
The fractional synthesis rate (FSR) represents the percentage of a lipid pool that is newly synthesized per unit of time and is a key metric in tracer studies.[15]
Table 2: Relative Flux Distribution in Oleaginous Fungus Mucor circinelloides [7]
| Metabolic Pathway | High Lipid Strain (WJ11) - Relative Flux (%) | Low Lipid Strain (CBS 277.49) - Relative Flux (%) |
| Pentose Phosphate Pathway | 45.2 | 35.8 |
| Malic Enzyme | 38.6 | 21.4 |
| TCA Cycle | 54.8 | 64.2 |
| Glyoxylate Cycle | 12.5 | 5.7 |
| Data adapted from a 13C-metabolic flux analysis study comparing two fungal strains. Higher flux through the Pentose Phosphate Pathway and Malic Enzyme in the high-lipid strain suggests a greater production of NADPH, a crucial cofactor for fatty acid synthesis.[7] |
Table 3: 13C-Palmitate Incorporation into Tissue Lipids 10 Minutes Post-Injection in Fasted Mice [14]
| Metabolite | Plasma (µmol/L) | Liver (nmol/g protein) | Muscle (nmol/g protein) |
| Free [U-13C]Palmitate | 2.5 ± 0.5 | 39 ± 12 | 14 ± 4 |
| [U-13C]Palmitate in Triglycerides | N/D | 511 ± 160 | N/D |
| [U-13C]Palmitate in Phosphatidylcholine | N/D | 58 ± 9 | N/D |
| [U-13C]Palmitoyl-carnitine | 0.00082 ± 0.00018 | 0.002 ± 0.001 | 0.95 ± 0.47 |
| Data from a study tracing a bolus of [U-13C]-palmitate. N/D = Not Detected. This shows that in the fasted state, the liver rapidly incorporates free fatty acids into storage lipids, while muscle primarily directs them towards acylcarnitines, priming them for oxidation.[14] |
Conclusion
The use of 13C tracers provides an unparalleled window into the dynamic nature of lipid metabolism. These methods allow researchers to move beyond static snapshots of lipid pools and quantify the underlying fluxes that govern cellular and whole-body lipid homeostasis. For professionals in basic research and drug development, mastering these techniques is essential for elucidating disease mechanisms related to dyslipidemia, such as in obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer, and for accurately assessing the metabolic impact of therapeutic interventions.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 5. Frontiers | 13C Metabolic Flux Analysis of Enhanced Lipid Accumulation Modulated by Ethanolamine in Crypthecodinium cohnii [frontiersin.org]
- 6. 13C-metabolic flux analysis of lipid accumulation in the green microalgae Tetradesmus obliquus under nitrogen deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (13)C-metabolic flux analysis of lipid accumulation in the oleaginous fungus Mucor circinelloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f1000research.com [f1000research.com]
- 11. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
13C-Tripalmitate as a Tool for Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) using stable isotope tracers has become an indispensable tool for elucidating the intricate network of metabolic pathways within biological systems. Among the various tracers employed, 13C-labeled fatty acids, particularly 13C-tripalmitate and its constituent 13C-palmitate, have emerged as powerful probes for investigating fatty acid metabolism. This technical guide provides a comprehensive overview of the application of 13C-tripalmitate in MFA, offering detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic and experimental workflows. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to leverage this technology in their studies of metabolic diseases and for the discovery and evaluation of novel therapeutic agents.
The core principle of 13C-MFA involves the introduction of a 13C-labeled substrate into a biological system and tracking the incorporation of the 13C isotope into downstream metabolites.[1] By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry, it is possible to quantify the rates, or fluxes, of metabolic reactions.[2][3] 13C-tripalmitate, a triglyceride composed of three palmitic acid molecules, serves as a biologically relevant tracer for studying fatty acid uptake, storage, and oxidation.[4] Once administered, tripalmitate is hydrolyzed into glycerol and free fatty acids, which can then enter various metabolic pathways.
Core Applications in Research and Drug Development
The study of fatty acid metabolism is critical in numerous disease contexts, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), cardiovascular diseases, and cancer.[5][6][7][8][9] 13C-tripalmitate-based MFA allows for the quantitative assessment of:
-
Fatty Acid Oxidation (FAO): Tracing the catabolism of 13C-palmitate through β-oxidation and the tricarboxylic acid (TCA) cycle provides a direct measure of cellular energy metabolism.[10]
-
Lipid Synthesis and Storage: The incorporation of 13C-palmitate into complex lipids such as triglycerides and phospholipids reveals the dynamics of lipid synthesis and storage.[11][12][13]
-
Signaling Pathway Activity: Dysregulation of fatty acid metabolism is often linked to altered cellular signaling. 13C-MFA can be used to probe the metabolic consequences of signaling pathway modulation, offering insights into drug mechanisms of action.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies employing 13C-palmitate as a tracer for metabolic flux analysis. This data highlights the diverse applications of this technique across different biological systems and disease models.
Table 1: In Vivo Distribution and Metabolism of [U-13C]-Palmitate in Fasting Mice [11]
| Tissue/Metabolite | Concentration (nmol/g protein or µmol/L) |
| Plasma | |
| Free [U-13C]-Palmitate | 2.5 ± 0.5 µmol/L |
| 13C-Acylcarnitines | 0.82 ± 0.18 nmol/L |
| Liver | |
| Free [U-13C]-Palmitate | 39 ± 12 nmol/g protein |
| 13C-Acylcarnitines | 0.002 ± 0.001 nmol/g protein |
| 13C-Triglycerides | 511 ± 160 nmol/g protein |
| 13C-Phosphatidylcholines | 58 ± 9 nmol/g protein |
| Gastrocnemius Muscle | |
| Free [U-13C]-Palmitate | 14 ± 4 nmol/g protein |
| 13C-Acylcarnitines | 0.95 ± 0.47 nmol/g protein |
Data are presented as mean ± SD from n=7 mice, 10 minutes after a bolus injection of 20 nmol/kg body weight of [U-13C]-palmitate.
Table 2: Fate of [U-13C]-Palmitate in Forearm Muscle of Type 2 Diabetic and Control Subjects [5]
| Parameter | Control Subjects | Type 2 Diabetic Subjects |
| Uptake of [U-13C]-Palmitate | Significant | 60% of control value |
| Release of 13CO2 (% of 13C uptake) | 15% | Not detectable |
| Release of 13C-Glutamine (% of 13C uptake) | 6% | Not detectable |
This study highlights differences in fatty acid handling between healthy and diabetic individuals under β-adrenergic stimulation.
Table 3: De Novo Sphingolipid Biosynthesis Rates in HEK293 Cells
| Sphingolipid Species | Rate of Biosynthesis (pmol/h per mg protein) |
| C16:0-Ceramide | 62 ± 3 |
| C16:0-Monohexosylceramide | 13 ± 2 |
| C16:0-Sphingomyelin | 60 ± 11 |
Data derived from HEK293 cells incubated with 0.1 mM [U-13C]palmitic acid for 3 hours.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing 13C-palmitate as a metabolic tracer.
Protocol 1: In Vitro 13C-Palmitate Labeling of Cultured Cells
This protocol is adapted from studies investigating sphingolipid biosynthesis and fatty acid oxidation in cell culture.[14][15]
1. Preparation of 13C-Palmitate-BSA Conjugate:
-
Objective: To solubilize 13C-palmitate in culture medium for cellular uptake.
-
Materials:
-
[U-13C]palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
-
Procedure:
-
Dissolve [U-13C]palmitate in ethanol to create a stock solution (e.g., 100 mM).
-
Prepare a 10% (w/v) fatty acid-free BSA solution in PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the 13C-palmitate stock solution to the warm BSA solution while stirring to achieve the desired molar ratio (e.g., 6:1 palmitate:BSA) and final concentration (e.g., 5 mM 13C-palmitate).
-
Continue stirring at 37°C for 1 hour to ensure complete conjugation.
-
Sterile filter the 13C-palmitate-BSA conjugate solution.
-
2. Cell Culture and Labeling:
-
Objective: To introduce the 13C-palmitate tracer to cultured cells.
-
Procedure:
-
Plate cells at a density that will result in ~80% confluency at the time of the experiment.
-
The evening before the experiment, replace the culture medium with fresh medium.
-
At the start of the experiment, replace the medium with culture medium containing the 13C-palmitate-BSA conjugate at the desired final concentration (e.g., 100 µM).
-
Incubate the cells for the desired time period (e.g., 3, 6, or 24 hours) to allow for the incorporation of the tracer into cellular metabolites.
-
3. Metabolite Extraction and Sample Preparation for Mass Spectrometry:
-
Objective: To extract metabolites for analysis.
-
Procedure:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells to quench metabolic activity.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and proteins.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can then be derivatized (if necessary for GC-MS) or reconstituted in a suitable solvent for LC-MS analysis.
-
Protocol 2: In Vivo [U-13C]-Palmitate Tracing in Mice
This protocol is based on a study investigating the fate of free fatty acids in fasting mice.[11]
1. Animal Preparation:
-
Fast male C57BL/6N mice for 15 hours.
2. Tracer Administration:
-
Administer a bolus of 20 nmol/kg body weight of [U-13C]-palmitate via the caudal vein.
3. Sample Collection:
-
After a defined time point (e.g., 10 minutes), collect blood samples.
-
Euthanize the mice and quickly dissect tissues of interest (e.g., liver, gastrocnemius muscle).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
4. Sample Processing and Analysis:
-
Extract lipids, acylcarnitines, and free fatty acids from plasma and homogenized tissues.
-
Analyze the extracts by UPLC-mass spectrometry to quantify the abundance of [U-13C]-palmitate-derived metabolites.
Protocol 3: 13C-Mixed Triglyceride Breath Test
This protocol is a generalized procedure for assessing pancreatic lipase function.[14][16]
1. Patient Preparation:
-
The patient should fast for at least 6 hours prior to the test.
2. Test Meal Administration:
-
A standardized test meal is prepared containing a known amount of 13C-mixed triglycerides (e.g., 200 mg) mixed with a carrier like chocolate cream and spread on toast.[14]
3. Breath Sample Collection:
-
Collect baseline breath samples before the test meal is consumed.
-
After ingestion of the test meal, collect breath samples at regular intervals (e.g., every 30 minutes) for a period of 4 to 6 hours.[14][16] Samples are collected by having the patient exhale into a collection bag or tube.
4. Sample Analysis:
-
The 13CO2/12CO2 ratio in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).
5. Data Analysis:
-
The rate of 13CO2 exhalation over time is calculated and used to determine the cumulative percentage of the administered 13C dose recovered.
-
This data is then used to assess the efficiency of fat digestion and absorption, which is indicative of pancreatic lipase activity. A cumulative output of less than 22-30% over 6 hours can indicate pancreatic insufficiency.[16]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows relevant to 13C-tripalmitate metabolic flux analysis.
References
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Isotopic tracing with carbon-13 in primary hepatocytes [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic signatures across the full spectrum of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 16. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 13C3-tripalmitin
An In-depth Technical Guide to 13C3-Tripalmitin for Researchers
Introduction
13C3-Tripalmitin is a stable isotope-labeled triglyceride that serves as a critical tool in metabolic research, particularly in the fields of lipidomics and clinical diagnostics. It is a synthetic form of tripalmitin, a saturated triglyceride, where three carbon atoms have been replaced with the non-radioactive, heavy isotope, carbon-13 (¹³C). This labeling allows for the precise tracing of the absorption, distribution, metabolism, and excretion of dietary fats in vivo without the risks associated with radioactive isotopes. This guide provides a comprehensive overview of the physical and chemical properties of 13C3-Tripalmitin, detailed experimental protocols for its use, and visualizations of its metabolic fate and experimental workflows.
Core Physical and Chemical Properties
The fundamental characteristics of 13C3-Tripalmitin are essential for its proper handling, storage, and application in experimental settings. The properties of both unlabeled and ¹³C-labeled tripalmitin are summarized below for comparison. The exact molecular weight of the labeled compound depends on the position of the ¹³C atoms (e.g., on the glycerol backbone or the carboxyl groups of the fatty acids).
| Property | Value (13C3-Tripalmitin) | Value (Unlabeled Tripalmitin) | Reference |
| Molecular Formula | C₅₁H₉₈O₆ (specific notation may vary, e.g., *C₃C₄₈H₉₈O₆) | C₅₁H₉₈O₆ | [1][2][3] |
| Molecular Weight | ~810.30 g/mol | ~807.32 g/mol | [2][4] |
| Appearance | White to almost white, fine crystalline powder or solid.[5][6] | White, waxy solid.[7] | [5][6][7] |
| Melting Point | 64-66 °C or 66-68 °C | 65-67 °C | [5][7] |
| Boiling Point | Decomposes before boiling (approx. >300 °C) | 759.8 °C at 760 mmHg (theoretical) | [5][7] |
| Solubility | Insoluble in water; Soluble in chloroform, diethyl ether, hot ethanol.[7][8] | Insoluble in water; Soluble in ether, alcohol, and benzene.[8] | [7][8] |
| Density | Not specified for labeled variant | 0.8752 g/cm³ (at 70 °C) | [5] |
| Storage Conditions | Store in a freezer (-20°C), protected from light.[1] | Room temperature | [1][9] |
| Purity/Assay | Typically >98% or >99% | N/A | [2][4] |
| Isotopic Purity | Typically 99 atom % ¹³C. | N/A | |
| CAS Number | 168294-57-3 (carboxyl-¹³C₃); 1246739-65-0 (glycerol-¹³C₃) | 555-44-2 | [1][4][9] |
Metabolic Fate and Signaling Pathways
Upon ingestion, 13C3-tripalmitin undergoes digestion and absorption similar to its unlabeled counterpart. In the small intestine, it is hydrolyzed by pancreatic lipase into two molecules of ¹³C-palmitic acid and one molecule of ¹³C-monoacylglycerol. These products are absorbed by enterocytes, re-esterified back into triglycerides, packaged into chylomicrons, and released into the lymphatic system before entering the bloodstream. In circulation, lipoprotein lipase (LPL) hydrolyzes the triglycerides, releasing the labeled fatty acids and glycerol for uptake by peripheral tissues like adipose, muscle, and liver for energy production (β-oxidation) or storage.
Experimental Protocols
13C3-Tripalmitin is frequently used in tracer studies to quantify fat malabsorption and metabolism. The ¹³C mixed-triglyceride breath test is a non-invasive method to assess pancreatic exocrine function and fat digestion.
Protocol: ¹³C Mixed-Triglyceride Breath Test
This protocol is adapted from methodologies used to diagnose fat malabsorption.[10][11]
1. Subject Preparation:
-
Subjects must fast for a minimum of 8-12 hours overnight.
-
A baseline breath sample is collected before the test meal to determine the natural ¹³C/¹²C ratio.
2. Test Meal Administration:
-
A standardized fat-rich meal is prepared.
-
A precise dose of 13C3-Tripalmitin (and often another labeled lipid like ¹³C-triolein) is incorporated into the meal. A typical dose might be 50-100 mg of the labeled triglyceride.[11]
-
The subject consumes the entire meal within a specified timeframe (e.g., 10-15 minutes).
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals post-meal (e.g., every 30-60 minutes) for a total duration of 4-6 hours.
-
Subjects exhale into a collection bag or tube.
-
The timing of sample collection is critical for accurately capturing the kinetics of ¹³CO₂ excretion.
4. Sample Analysis:
-
The collected breath samples are analyzed using Isotope Ratio Mass Spectrometry (IRMS).
-
IRMS measures the ratio of ¹³CO₂ to ¹²CO₂ with high precision.
-
The results are expressed as a change from baseline, often as "delta over baseline" (DOB) or as a percentage of the administered ¹³C dose recovered per hour.
5. Data Interpretation:
-
The rate and cumulative amount of ¹³CO₂ exhaled reflect the efficiency of fat digestion and absorption.
-
Low recovery of ¹³CO₂ in the breath suggests malabsorption, as the labeled fat is not being efficiently broken down and metabolized.[10]
Protocol: Fecal Fat Tracer Analysis
To create a complete picture of lipid distribution, fecal elimination must be quantified. This protocol outlines the analysis of lipid tracers in stool.[12]
1. Subject Preparation and Dosing:
-
Similar to the breath test, subjects consume a fat-rich meal containing a known amount of 13C3-Tripalmitin.[12]
2. Sample Collection:
-
All stool samples are collected for a period of 3 days following the test meal.[12]
-
Samples should be immediately frozen and stored at -20°C or lower until analysis.
3. Lipid Extraction and Fractionation:
-
Lipids are extracted from a homogenized aliquot of the stool sample using a standard method like Folch or Bligh-Dyer extraction.
-
The total lipid extract can be fractionated to isolate different lipid classes, such as free fatty acids (FFA) and triacylglycerols (TAG), using solid-phase extraction (SPE).
4. Fatty Acid Derivatization:
-
The fatty acids within each fraction are converted to fatty acid methyl esters (FAMEs) through transesterification (e.g., using methanolic HCl or BF₃-methanol). This step is necessary for gas chromatography analysis.
5. Sample Analysis:
-
The FAMEs are analyzed by gas chromatography/mass spectrometry (GC/MS) or gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS).[12]
-
These techniques allow for the identification and quantification of the ¹³C-labeled palmitate, distinguishing it from the unlabeled pool.
6. Data Interpretation:
-
The amount of ¹³C recovered in the stool is calculated and expressed as a percentage of the total administered dose (Cumulative Tracer Recovery).[12]
-
This value represents the portion of ingested fat that was not absorbed. Combining this data with breath test results provides a comprehensive assessment of postprandial lipid metabolism.[12]
Applications in Research and Drug Development
-
Nutritional Science: To study the absorption and metabolic effects of different types of dietary fats.
-
Gastroenterology: As a diagnostic tool for conditions causing fat malabsorption, such as cystic fibrosis and chronic pancreatitis.[10]
-
Pharmacology: To assess how new drugs affect lipid metabolism and absorption.
-
Metabolic Disorders: In studies of obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) to trace the pathways of fatty acid storage and oxidation. Long-term exposure to palmitic acid in vitro has been linked to lipotoxicity in insulin-producing cells, a process that can be studied using labeled tripalmitin.[13]
References
- 1. Tripalmitin (1,1,1-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. larodan.com [larodan.com]
- 3. Tripalmitin [webbook.nist.gov]
- 4. larodan.com [larodan.com]
- 5. tripalmitin (glycerol 13c3, 13c) | CAS 555-44-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Tripalmitin | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. TRIPALMITIN - Ataman Kimya [atamanchemicals.com]
- 9. Tripalmitin (glyceryl-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-8445-PK [isotope.com]
- 10. 13C mixed triglyceride breath test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C tracer recovery in human stools after digestion of a fat-rich meal labelled with [1,1,1-13C3]tripalmitin and [1,1,1-13C3]triolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Propane-1,2,3-triyl tripalmitate-13C3 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propane-1,2,3-triyl tripalmitate-13C3, a stable isotope-labeled triglyceride crucial for metabolic research. This document details its commercial suppliers, key specifications, and applications in studying lipid metabolism, particularly in the context of drug development and disease research.
Core Topic: this compound
This compound, also known as 13C3-Tripalmitin, is a synthetic form of tripalmitin where three carbon atoms in the glycerol backbone or on the palmitate chains are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it a powerful tool for tracing the metabolic fate of triglycerides in biological systems without the use of radioactive isotopes. Its primary applications are in metabolic flux analysis and as an internal standard for quantitative mass spectrometry-based lipidomics.[1]
Commercial Suppliers and Quantitative Data
Several commercial suppliers offer this compound for research purposes. The following table summarizes the key quantitative data available from prominent suppliers to facilitate comparison and selection.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Storage Conditions |
| Cambridge Isotope Laboratories, Inc. | CLM-164-PK | 168294-57-3 | ¹³C₃C₄₈H₉₈O₆ | 810.30 | ≥98% | 99 atom % ¹³C | -20°C, Protect from light[2] |
| DC Chemicals | DC49264 | 168294-57-3 | C₄₈¹³C₃H₉₈O₆ | 810.30 | Not specified | Not specified | -20°C for 2 years (powder)[3][4] |
| MedChemExpress | HY-W013061S1 | 168294-57-3 | C₄₈¹³C₃H₉₈O₆ | Not specified | Not specified | Not specified | Not specified[1] |
Experimental Protocols
The primary application of this compound is as a tracer in metabolic studies. Below is a detailed methodology for a typical cell culture-based experiment to trace fatty acid metabolism.
Protocol: Tracing Fatty Acid Metabolism in Cultured Cells using this compound
Objective: To trace the incorporation of palmitate from tripalmitin into cellular lipids.
Materials:
-
This compound
-
Cell line of interest (e.g., hepatocytes, adipocytes)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry (if performing absolute quantification)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Preparation of Labeled Tripalmitin-BSA Complex:
-
Dissolve this compound in a small amount of ethanol.
-
Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
-
Slowly add the tripalmitin solution to the BSA solution while stirring to form a complex. This improves the solubility and delivery of the hydrophobic triglyceride to the cells.
-
Filter-sterilize the final complex.
-
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Remove the growth medium and wash the cells with PBS.
-
Add the cell culture medium containing the this compound-BSA complex. The final concentration of the labeled tripalmitin should be optimized for the specific cell line and experimental goals.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of the 13C label.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add a cold solvent mixture (e.g., chloroform:methanol 2:1) to the cells to extract lipids.
-
Scrape the cells and collect the lysate.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
Sample Analysis by LC-MS:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate different lipid species.
-
Monitor the mass isotopologue distribution of palmitate and other fatty acids, as well as complex lipids, to determine the incorporation of the 13C label.
-
Visualization of Metabolic Pathways
The metabolic fate of tripalmitin involves its breakdown into glycerol and fatty acids, which can then be utilized for energy production or re-esterified into other lipids. The following diagrams illustrate the general triglyceride metabolism pathway and a typical experimental workflow for lipidomics using stable isotope labeling.
Caption: General pathway of dietary triglyceride metabolism.
Caption: Experimental workflow for a typical lipidomics study.
References
Safety and Handling of 13C Labeled Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbon-13 (¹³C) labeled compounds are invaluable tools in modern research, offering a stable, non-radioactive isotopic tracer for a wide array of applications, from elucidating metabolic pathways to aiding in drug discovery and development. A key advantage of ¹³C is its nature as a naturally occurring, stable isotope of carbon, meaning it does not undergo radioactive decay.[1] This inherent stability renders ¹³C labeled compounds exceptionally safe from a radiological standpoint. The primary safety considerations are therefore dictated by the chemical and physical properties of the molecule into which the ¹³C atom is incorporated, not the isotope itself. This guide provides a comprehensive overview of the safety protocols, handling procedures, synthesis, analysis, and waste disposal of ¹³C labeled compounds.
Core Safety Principles
The foundational principle for the safe handling of ¹³C labeled compounds is that the isotopic label does not alter the chemical reactivity or toxicity of the molecule. Consequently, the safety precautions required are identical to those for the unlabeled analogue.
-
Radiological Safety: Carbon-13 is a stable isotope and is not radioactive.[1] It does not emit ionizing radiation, and therefore, no radiological precautions are necessary. This provides a significant advantage over its radioactive counterpart, carbon-14 (¹⁴C), particularly in studies involving human subjects.
-
Chemical Safety: The chemical hazards of a ¹³C-labeled compound are determined by the parent molecule.[1] Standard laboratory safety practices are paramount and must be tailored to the specific chemical properties of the substance being handled. Always consult the Safety Data Sheet (SDS) for the specific compound before use.
Quantitative Data Summary
While specific quantitative data can vary significantly based on the parent molecule, the following tables provide a general overview of key parameters for ¹³C labeled compounds.
Table 1: Occupational Exposure Limits (OELs) for ¹³C Labeled Carbon Dioxide
| Compound | CAS No. | Value (TWA) | Control Parameters | Basis |
| Carbon-13C dioxide | 1111-72-4 | 5000 ppm | Asphyxia | USA. ACGIH Threshold Limit Values (TLV) |
Table 2: Typical Purity and Enrichment Specifications
| Product Type | Isotopic Enrichment | Chemical Purity | Analytical Method |
| Commercially available ¹³C-labeled compounds | >99% | >98% | Mass Spectrometry, NMR |
| ¹³C-labeled amino acids for SILAC | >98% | >98% | Mass Spectrometry, NMR |
| ¹³C-labeled glucose for metabolic flux analysis | >99% | >98% | Mass Spectrometry, NMR |
Table 3: General Stability and Storage Recommendations
| Compound Type | Recommended Storage Conditions | General Shelf Life |
| Solid, non-volatile compounds | Cool, dry, well-ventilated area in tightly sealed containers. | Stable indefinitely when stored correctly. |
| Volatile compounds | Tightly sealed containers in a well-ventilated, designated area away from ignition sources. | Dependent on the specific compound's volatility and reactivity. |
| Solutions | As recommended for the unlabeled compound in the same solvent. Often at -20°C or -80°C for long-term storage. | Varies based on solvent and solute stability. |
Experimental Protocols
General Protocol for the Synthesis of a ¹³C Labeled Small Molecule
This protocol provides a generalized workflow for the chemical synthesis of a ¹³C labeled small molecule, starting from a commercially available ¹³C labeled precursor.
Objective: To incorporate a ¹³C isotope into a target organic molecule.
Materials:
-
Unlabeled starting material
-
¹³C labeled reagent (e.g., ¹³C-methyl iodide, ¹³C-carbon dioxide)
-
Appropriate solvents and other reagents for the specific chemical reaction
-
Standard organic synthesis glassware
-
Purification apparatus (e.g., flash chromatography system, HPLC)
-
Analytical instruments (e.g., NMR, Mass Spectrometer)
Procedure:
-
Reaction Setup: In a fume hood, set up the reaction apparatus as required for the specific chemical transformation (e.g., round-bottom flask with a condenser and magnetic stirrer).
-
Dissolution: Dissolve the unlabeled starting material in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of ¹³C Reagent: Slowly add the ¹³C labeled reagent to the reaction mixture. The stoichiometry will depend on the specific reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up to isolate the crude product. This typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Purify the crude product using an appropriate technique, such as flash column chromatography or preparative HPLC, to isolate the pure ¹³C labeled compound.
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry. The mass spectrum will show a characteristic mass shift corresponding to the number of incorporated ¹³C atoms.
General Protocol for Quality Control Analysis
Objective: To determine the chemical and isotopic purity of a ¹³C labeled compound.
Materials:
-
¹³C labeled compound
-
High-purity solvents for sample preparation
-
Mass spectrometer (e.g., LC-MS/MS or GC-MS)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the ¹³C labeled compound and dissolve it in a suitable solvent to a known concentration.
-
Mass Spectrometry Analysis:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum of the compound.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion. The observed mass should correspond to the theoretical mass of the ¹³C labeled compound.
-
Analyze the isotopic distribution to confirm the level of ¹³C enrichment.
-
-
NMR Spectroscopy Analysis:
-
Prepare a sample of the compound in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms.
-
The ¹H NMR spectrum may show coupling between ¹³C and adjacent protons, providing further confirmation of the label's position.
-
-
Purity Assessment:
-
Chemical Purity: Analyze the chromatogram from LC-MS or GC-MS to identify and quantify any impurities.
-
Isotopic Purity: Calculate the isotopic enrichment from the mass spectrometry data by comparing the peak intensities of the labeled and unlabeled species.
-
Mandatory Visualizations
References
Methodological & Application
Application Notes and Protocols for Studying Lipid Metabolism in Animal Models with 13C Tracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 13C stable isotope tracers to investigate lipid metabolism in animal models. The methodologies described herein are essential tools for understanding the dynamics of fatty acid and cholesterol metabolism, identifying metabolic dysregulation in disease models, and evaluating the efficacy of novel therapeutic agents.
Introduction to 13C Tracer Studies in Lipid Metabolism
Stable isotope tracers, particularly Carbon-13 (13C), have become a gold-standard for studying the intricate and dynamic processes of lipid metabolism in vivo.[1] Unlike radioactive isotopes, 13C is non-radioactive and safe for use in a wide range of animal models. By introducing 13C-labeled substrates into an animal, researchers can trace the metabolic fate of these molecules as they are incorporated into various lipid species. This approach, often referred to as metabolic flux analysis, provides quantitative insights into the rates of synthesis, oxidation, and turnover of lipids such as fatty acids, triglycerides, and cholesterol.[1][2]
The use of animal models, such as mice and rats, is critical for studying lipid metabolism in the context of a whole organism. Various models of hyperlipidemia and other metabolic diseases are available, which can be induced by specialized diets or through genetic modification.[3][4][5] Combining these models with 13C tracer studies allows for a detailed investigation of metabolic pathways in both healthy and diseased states.
Analysis of 13C enrichment in different lipid molecules is typically performed using mass spectrometry (MS) techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] These powerful analytical platforms can distinguish between unlabeled (12C) and labeled (13C) isotopologues of a given lipid, providing a quantitative measure of the tracer's incorporation.
Key Signaling Pathways in Lipid Metabolism
The regulation of lipid metabolism is a complex process governed by a network of signaling pathways that respond to nutritional and hormonal cues. 13C tracer studies can be employed to dissect how these pathways influence metabolic fluxes. Two central signaling pathways are the mTOR and SREBP pathways.
-
mTOR (mechanistic Target of Rapamycin) Pathway: The mTORC1 complex is a key sensor of nutrient availability and growth factor signaling.[8][9] Activation of mTORC1 promotes anabolic processes, including lipogenesis, by stimulating the activity of the SREBP transcription factors.[8][9]
-
SREBP (Sterol Regulatory Element-Binding Protein) Pathway: SREBPs are master transcriptional regulators of genes involved in cholesterol and fatty acid synthesis.[9] When cellular sterol levels are low, SREBPs are activated and move to the nucleus to induce the expression of lipogenic genes. The mTORC1 pathway can promote SREBP activation.[9]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. mmpc.org [mmpc.org]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. mdpi.com [mdpi.com]
- 9. The multifaceted role of mTORC1 in the control of lipid metabolism | EMBO Reports [link.springer.com]
Application Notes and Protocols for Mass Spectrometry-Based 13C-Labeled Lipid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tracing the Metabolic Fate of Lipids
Stable isotope tracing using compounds labeled with heavy isotopes, such as Carbon-13 (¹³C), has become a cornerstone of metabolic research. When combined with the sensitivity and specificity of mass spectrometry (MS), ¹³C labeling allows for the detailed investigation of lipid metabolism, a process central to cellular homeostasis, signaling, and the pathogenesis of numerous diseases.[1] This technique enables researchers to track the flow of carbon atoms from metabolic precursors into various lipid species, providing a dynamic view of synthesis, degradation, and remodeling pathways, often referred to as metabolic flux.[1][2]
The analysis of ¹³C-labeled lipids by mass spectrometry presents unique challenges and opportunities. It requires robust protocols for sample preparation, sophisticated MS instrumentation, and specialized data analysis workflows to distinguish and quantify the isotopically labeled molecules from their endogenous, unlabeled counterparts.[3][4] These application notes provide a comprehensive overview and detailed protocols for performing ¹³C-labeled lipid analysis, from initial cell labeling to final data interpretation.
Overall Experimental Workflow
The process of analyzing ¹³C-labeled lipids involves several critical stages, each requiring careful execution to ensure data quality and reproducibility. The general workflow begins with the introduction of a ¹³C-labeled substrate to a biological system, followed by lipid extraction, mass spectrometry analysis, and computational data processing to determine the extent and pattern of isotope incorporation.
Caption: General workflow for ¹³C-labeled lipid analysis.
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the general procedure for labeling lipids in cultured mammalian cells using a ¹³C-labeled precursor. The most common precursors are uniformly labeled glucose ([U-¹³C₆]-glucose) or fatty acids ([U-¹³C]-palmitate).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
¹³C-labeling medium (e.g., glucose-free DMEM supplemented with [U-¹³C₆]-glucose and dialyzed fetal bovine serum)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at a desired density in standard culture dishes or flasks and grow until they reach the desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the standard culture medium. Wash the cells twice with pre-warmed PBS to remove any remaining unlabeled metabolites.
-
Labeling: Add the pre-warmed ¹³C-labeling medium to the cells. The concentration of the labeled substrate should be similar to that in standard medium (e.g., 25 mM for glucose).
-
Incubation: Culture the cells in the labeling medium for a predetermined period. The incubation time is critical and depends on the metabolic pathway and lipid class of interest. Time-course experiments are often necessary to determine optimal labeling kinetics.[2]
-
Harvesting:
-
To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a centrifuge tube. When working with cell pellets, they can be extracted directly to minimize changes in lipid composition.[5]
-
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS to remove any extracellular labeled substrate.
-
Storage: After the final centrifugation, remove all supernatant. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.[5]
Protocol 2: Lipid Extraction from Biological Samples
Lipid extraction is a critical step that can introduce bias.[6][7] The choice of method depends on the lipid classes of interest and the sample matrix. Two-phase liquid-liquid extraction methods like the Bligh and Dyer or Folch methods are benchmarks in the field for comprehensive lipid recovery.[8] The Methyl-tert-butyl ether (MTBE) method is a popular alternative that offers improved safety and efficiency for certain applications.
A. Modified Bligh and Dyer Method [5]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes (to avoid plasticizer contamination)[5]
-
Vortex mixer
-
Centrifuge
-
Nitrogen or Argon gas evaporator
Procedure:
-
Homogenization: Resuspend the cell pellet (from Protocol 1) or homogenized tissue in 500 µL of a suitable buffer or water.
-
Solvent Addition: Add 500 µL of methanol and vortex for 1 minute. Then, add 500 µL of chloroform and vortex again.
-
Phase Separation: Centrifuge the mixture at 3,500 RCF for 10 minutes at 4°C. This will separate the mixture into an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.[5]
-
Collection: Carefully collect the lower chloroform phase using a glass pipette and transfer it to a new clean glass tube.
-
Re-extraction: To maximize yield, add another 500 µL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower phase again. Combine this with the first extract.[5]
-
Drying: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen or argon gas.[5]
-
Storage: The dried lipid film should be stored under an argon atmosphere at -80°C until analysis to prevent oxidation.[5]
B. MTBE Method
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
-
Internal Standards: A mixture of ¹³C-labeled internal standards can be used to correct for variations during sample preparation and analysis.[9][10]
Procedure:
-
Homogenization: Resuspend the sample in 100 µL of water/PBS.
-
Standard Spiking: Add the internal standard mixture to the sample.
-
Solvent Addition: Add 360 µL of methanol and vortex. Then, add 1.2 mL of MTBE and vortex for 10 minutes.
-
Phase Separation: Add 300 µL of water to induce phase separation and vortex for 1 minute. Centrifuge at 4,000 x g for 10 minutes.
-
Collection: Two phases will be visible. The upper, MTBE phase contains the lipids. Carefully collect the upper phase and transfer to a new glass tube.
-
Drying and Storage: Dry the extract under a stream of nitrogen or argon and store at -80°C.
Quantitative Data Tables
Table 1: Comparison of Lipid Extraction Solvent Systems
The efficiency of lipid extraction is highly dependent on the solvent system used. One-phase extractions are simpler but may result in incomplete recovery of nonpolar lipids compared to two-phase systems.
| Extraction Method | Solvent(s) | Principle | Advantages | Disadvantages | Lipid Class Recovery |
| Bligh & Dyer / Folch [8] | Chloroform/Methanol/Water | Two-phase liquid-liquid | Gold standard, high recovery for a broad range of lipids. | Use of toxic chloroform, can be labor-intensive. | Excellent for both polar and nonpolar lipids. |
| MTBE [8] | MTBE/Methanol/Water | Two-phase liquid-liquid | Safer than chloroform, less dense upper phase is easier to collect. | May have slightly lower recovery for some very polar lipids. | Good for most lipid classes, comparable to Bligh & Dyer. |
| One-Phase (IPA) [11] | Isopropanol (IPA) | Single-phase protein precipitation | Simple, fast, high-throughput. | Incomplete precipitation of nonpolar lipids like triglycerides (TG) and cholesteryl esters (CE).[11] | Good for polar lipids (e.g., lysophospholipids), poor for nonpolar lipids. |
| One-Phase (ACN) [11] | Acetonitrile (ACN) | Single-phase protein precipitation | Simple, effective protein removal. | Very poor recovery of nonpolar lipids; significant loss of phospholipids in the pellet.[11] | Primarily recovers very polar lipids; not recommended for comprehensive lipidomics. |
Table 2: Typical LC-MS/MS Parameters for ¹³C-Lipid Analysis
The analysis is typically performed using reverse-phase liquid chromatography coupled to a high-resolution tandem mass spectrometer.[2][12]
| Parameter | Typical Setting | Purpose |
| LC Column | C18 or C30 Reverse Phase (e.g., 1.7 µm particle size, 2.1 x 100 mm) | Separates lipid species based on hydrophobicity (acyl chain length and saturation). |
| Mobile Phase A | Acetonitrile/Water (e.g., 60:40) with 10 mM Ammonium Formate | Aqueous phase for gradient elution. |
| Mobile Phase B | Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM Ammonium Formate | Organic phase for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard flow for analytical columns. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Mode Switching | Positive mode detects lipids like PC and TG. Negative mode detects lipids like PE, PS, and PA.[2] |
| Mass Analyzer | High-Resolution (e.g., Orbitrap, Q-TOF)[5][13] | Provides high mass accuracy to resolve ¹³C isotopologues from other species.[13] |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | DDA: Full scan followed by MS/MS of most intense ions. DIA: Acquires MS/MS for all ions in a mass range. |
| Full Scan Resolution | > 60,000 | To resolve closely spaced isotopic peaks. |
| Collision Energy | Stepped or Ramped (e.g., 20-50 eV) | To generate informative fragment ions for lipid identification. |
Visualizations of Pathways and Workflows
Simplified Metabolic Pathway of ¹³C Incorporation
This diagram illustrates how ¹³C atoms from labeled glucose are incorporated into the glycerol backbone and fatty acid chains of lipids through glycolysis and de novo lipogenesis.
Caption: Incorporation of ¹³C from glucose into lipids.
Data Analysis Workflow for Stable Isotope Tracing
Analyzing data from ¹³C-labeling experiments is complex and requires a specialized bioinformatics pipeline to accurately quantify isotope incorporation.
References
- 1. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IsoSearch: An Untargeted and Unbiased Metabolite and Lipid Isotopomer Tracing Strategy from HR-LC-MS/MS Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 6. [PDF] Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Quantitative Analysis of Propane-1,2,3-triyl tripalmitate-13C3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,2,3-triyl tripalmitate, a triglyceride commonly known as tripalmitin, is a key molecule in lipid metabolism. Its isotopically labeled form, Propane-1,2,3-triyl tripalmitate-13C3 (Tripalmitin-13C3), serves as a crucial internal standard for quantitative studies, enabling precise tracking and quantification in complex biological matrices. This application note provides a detailed protocol for the analysis of Tripalmitin-13C3 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2] The methodology described herein is applicable for pharmacokinetic, metabolomic, and lipidomic studies.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
A robust lipid extraction method is critical for accurate quantification. The following protocol is a modification of established lipid extraction techniques.[3][4][5][6][7]
Materials:
-
Plasma samples
-
This compound (Internal Standard)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of Tripalmitin-13C3 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of a pre-chilled (-20°C) MTBE:Methanol (5:1, v/v) solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate on a shaker at 4°C for 20 minutes.
-
Add 125 µL of water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new microcentrifuge tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Liquid Chromatography (LC)
Reverse-phase chromatography is commonly employed for the separation of triglycerides.[8][9][10]
LC System: Agilent 1290 Infinity LC System or equivalent.[10] Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid. Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid. Flow Rate: 0.4 mL/min. Column Temperature: 55°C. Injection Volume: 5 µL.
Gradient Elution:
| Time (min) | % B |
| 0.0 | 30 |
| 2.0 | 40 |
| 12.0 | 99 |
| 15.0 | 99 |
| 15.1 | 30 |
| 18.0 | 30 |
Mass Spectrometry (MS)
Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for triglycerides.[2][11][12][13][14]
MS System: Triple quadrupole mass spectrometer. Ionization Mode: Positive APCI. APCI Source Parameters:
-
Vaporizer Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
Corona Current: 4 µA
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
MS/MS Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The precursor ions for triglycerides are typically the [M+H]+ or [M+NH4]+ adducts, and characteristic product ions are generated from the neutral loss of one of the fatty acid chains.
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tripalmitin | 807.7 | 551.5 | 35 |
| Tripalmitin-13C3 | 810.7 | 554.5 | 35 |
Note: The exact m/z values and collision energies should be optimized by direct infusion of the analytical standards.
Data Presentation
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
This data is representative and should be established during method validation.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Simplified metabolic fate of Tripalmitin.[15][16]
References
- 1. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. youngin.com [youngin.com]
- 11. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. Quantitative analysis of triglycerides using atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. A general overview of the major metabolic pathways [homepage.ufp.pt]
- 16. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying De Novo Lipogenesis Using ¹³C₃-Tripalmitin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates.[1] This process is integral to energy storage and cellular membrane composition. Dysregulation of DNL is implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, making it a key area of investigation for therapeutic development.
Stable isotope tracers are powerful tools for quantifying the dynamic rates of metabolic pathways in vivo. ¹³C₃-Tripalmitin, a triglyceride containing three ¹³C-labeled palmitate molecules, serves as a valuable tracer for investigating the contribution of dietary fatty acids to various lipid pools and, indirectly, for understanding the dynamics of fatty acid metabolism in the context of DNL. When administered orally, ¹³C₃-tripalmitin is digested and the labeled palmitate is absorbed and incorporated into circulating lipids. By tracking the appearance of ¹³C-palmitate in plasma triglyceride pools, researchers can gain insights into fatty acid uptake, esterification, and turnover.
This application note provides detailed protocols for utilizing ¹³C₃-tripalmitin to quantify aspects of lipid metabolism related to DNL, from subject preparation and tracer administration to sample analysis by mass spectrometry and data interpretation.
Signaling Pathways in De Novo Lipogenesis
The regulation of DNL is a complex process governed by hormonal and transcriptional signals. Insulin plays a central role in promoting DNL by activating key transcription factors.[2] The signaling cascade involves the activation of sterol regulatory element-binding protein-1c (SREBP-1c) and liver X receptor α (LXRα), which coordinately upregulate the expression of lipogenic enzymes.[2]
Caption: Insulin-mediated signaling pathway for de novo lipogenesis.
Experimental Workflow
The quantification of DNL using ¹³C₃-tripalmitin involves a multi-step process beginning with the oral administration of the tracer, followed by blood sample collection, lipid extraction, and analysis by mass spectrometry to determine the isotopic enrichment of palmitate in plasma triglycerides.
References
Application Notes and Protocols for Tracing Fatty Acid Oxidation Using Labeled Tripalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. The study of FAO is essential for understanding various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and cancer. Tracing the metabolic fate of fatty acids using isotopically labeled substrates provides a powerful tool to investigate the dynamics of FAO. Tripalmitin, a triglyceride composed of three palmitic acid molecules, is a physiologically relevant substrate for studying lipid metabolism as it mimics the form in which fatty acids are stored and transported in the body. These application notes provide detailed protocols for tracing the oxidation of fatty acids derived from labeled tripalmitin in both in vitro and in vivo settings.
Principle of the Assay
The core principle involves the use of tripalmitin labeled with either radioactive isotopes (e.g., 14C or 3H) or stable isotopes (e.g., 13C). When cells or organisms are supplied with labeled tripalmitin, it is first hydrolyzed by lipases to release labeled palmitic acid. This labeled palmitic acid is then taken up by cells, activated to palmitoyl-CoA, and transported into the mitochondria for β-oxidation. The β-oxidation spiral sequentially cleaves two-carbon units from the fatty acyl-CoA chain, producing labeled acetyl-CoA. The labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the production of labeled CO2 and other metabolic intermediates. By measuring the labeled end-products, the rate of fatty acid oxidation can be quantified.
Data Presentation
Table 1: Comparison of Fatty Acid Oxidation Rates from Different Substrates
| Substrate | System | Measured Parameter | Fold Change vs. Control | Reference |
| High Oleic Acid Diet | Human Subjects | Rate of Fat Oxidation | Increased | [1] |
| High Palmitic Acid Diet | Human Subjects | Rate of Fat Oxidation | Decreased | [1] |
| Palmitic Acid | Human Myotubes | Relative Oxidation | Higher than Oleic Acid | [2] |
| Oleic Acid | Human Myotubes | Relative Oxidation | Lower than Palmitic Acid | [2] |
| [14C]Palmitate | Younger Men | Total Body Fat Oxidation | 222 ± 9 µmol/min | [3] |
| [14C]Palmitate | Older Men | Total Body Fat Oxidation | 257 ± 25 µmol/min | [3] |
Table 2: Quantitative Analysis of Fatty Acid Metabolism in Different Conditions
| Condition | Analyte | Concentration/Rate | System | Reference |
| High Palmitic Acid Diet | Respiratory Quotient (Fed) | 0.89 ± 0.01 | Human Subjects | [1] |
| High Oleic Acid Diet | Respiratory Quotient (Fed) | 0.86 ± 0.01 | Human Subjects | [1] |
| High Palmitic Acid Diet | Fat Oxidation Rate (Fed) | 0.0005 ± 0.0001 mg/kg FFM/min | Human Subjects | [1] |
| High Oleic Acid Diet | Fat Oxidation Rate (Fed) | 0.0008 ± 0.0001 mg/kg FFM/min | Human Subjects | [1] |
| Palmitate Exposure (800 µM) | Fatty Acid Oxidation | ~47% reduction | L6 Myotubes | [4] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay Using [14C]-Labeled Tripalmitin in Cultured Cells
This protocol describes the measurement of fatty acid oxidation in cultured cells by quantifying the production of 14CO2 from [14C]-tripalmitin.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes, adipocytes)
-
[14C]-Tripalmitin (radiolabeled on the palmitate moieties)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Lipase (e.g., from Rhizomucor miehei)
-
Scintillation vials and scintillation fluid
-
CO2 trapping solution (e.g., 1M NaOH)
-
Perchloric acid (PCA), 7%
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to desired confluency.
-
Preparation of Labeled Tripalmitin Emulsion:
-
Evaporate the solvent from the [14C]-tripalmitin stock solution under a stream of nitrogen.
-
Resuspend the dried labeled tripalmitin in a sterile solution of 5% BSA in serum-free culture medium to a final concentration of 1 mM tripalmitin and 1 µCi/mL.
-
Emulsify the solution by sonication on ice.
-
-
Lipolysis of Labeled Tripalmitin:
-
To initiate the release of labeled fatty acids, add lipase to the tripalmitin emulsion at a final concentration of 10 U/mL.
-
Incubate at 37°C for 30 minutes.
-
-
Cell Treatment:
-
Wash the cells twice with warm PBS.
-
Add 1 mL of the pre-hydrolyzed labeled tripalmitin emulsion to each well.
-
Seal the plates with parafilm and incubate at 37°C in a CO2 incubator for 2-4 hours.
-
-
CO2 Trapping:
-
Place a small microcentrifuge tube containing 200 µL of 1M NaOH in the center of each well to trap the evolved 14CO2.
-
Carefully add 100 µL of 7% PCA to the culture medium in each well to stop the reaction and release the dissolved CO2.
-
Quickly reseal the plates and incubate at 37°C for at least 1 hour to ensure complete trapping of 14CO2.
-
-
Measurement of Radioactivity:
-
Transfer the NaOH solution from the microcentrifuge tubes to scintillation vials.
-
Add 5 mL of scintillation fluid and count the radioactivity using a scintillation counter.
-
To measure the acid-soluble metabolites (incomplete oxidation products), centrifuge the acidified medium at 10,000 x g for 10 minutes. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and count.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of the cell lysate in each well.
-
Calculate the rate of fatty acid oxidation as nmol of 14CO2 produced per mg of protein per hour.
-
Protocol 2: Stable Isotope Tracing of Tripalmitin Metabolism In Vivo
This protocol outlines a method for tracing the metabolism of [13C]-labeled tripalmitin in a mouse model, followed by mass spectrometry analysis of tissue metabolites.
Materials:
-
[U-13C48]-Tripalmitin
-
Intralipid emulsion or other suitable vehicle for intravenous administration
-
Mouse model
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Animal Preparation:
-
Fast mice overnight to deplete glycogen stores and enhance reliance on fatty acid oxidation.
-
-
Preparation of Labeled Tripalmitin Emulsion:
-
Prepare a sterile emulsion of [U-13C48]-tripalmitin in Intralipid at a concentration of 10 mg/mL.
-
-
Administration of Labeled Tripalmitin:
-
Anesthetize the mouse.
-
Administer the labeled tripalmitin emulsion via tail vein injection (e.g., 100 µL per 25 g mouse).
-
-
Tissue Collection:
-
At desired time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the mouse and rapidly excise tissues of interest (e.g., liver, heart, skeletal muscle).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a cold methanol/chloroform/water (2:1:0.8, v/v/v) solution.
-
Centrifuge to separate the polar and non-polar phases.
-
Collect the polar phase for analysis of TCA cycle intermediates and the non-polar phase for analysis of fatty acids and acylcarnitines.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using an LC-MS system.
-
For TCA cycle intermediates, use a method optimized for polar metabolites.
-
For fatty acids and acylcarnitines, use a reverse-phase chromatography method.
-
Monitor the mass isotopologue distribution (MID) of palmitate, acetyl-CoA, and TCA cycle intermediates to determine the incorporation of 13C.
-
-
Data Analysis:
-
Calculate the fractional contribution of tripalmitin-derived palmitate to the total palmitate pool in each tissue.
-
Determine the enrichment of 13C in acetyl-CoA and downstream TCA cycle intermediates to assess the flux of fatty acids through β-oxidation and the TCA cycle.
-
Mandatory Visualizations
Caption: Catabolism of Labeled Tripalmitin and Fatty Acid Oxidation Pathway.
Caption: General Experimental Workflow for Tracing Fatty Acid Oxidation.
References
- 1. Increasing dietary palmitic acid decreases fat oxidation and daily energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rates of free fatty acid appearance and fat oxidation in healthy younger and older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolonged exposure to palmitate impairs fatty acid oxidation despite activation of AMP-activated protein kinase in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the preparation of samples for 13C lipidomics studies. The aim is to equip researchers with the necessary information to design and execute robust and reproducible experiments for tracing the metabolism of lipids in various biological systems.
Introduction to 13C Lipidomics
Stable isotope tracing using 13C-labeled lipids is a powerful technique to investigate the dynamics of lipid metabolism, including synthesis, transport, and degradation. By introducing a 13C-labeled precursor, such as a fatty acid, into a biological system, researchers can track the incorporation of the heavy isotope into various lipid species over time. This provides valuable insights into metabolic fluxes and pathway activities, which are crucial for understanding disease mechanisms and for the development of novel therapeutics. The success of any 13C lipidomics study heavily relies on meticulous sample preparation to ensure accurate and reliable results.
Experimental Protocols
Protocol 1: Lipid Extraction from Cells and Tissues
This protocol describes the extraction of total lipids from biological samples using a modified Bligh-Dyer method, which is widely used due to its efficiency in extracting a broad range of lipid classes.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Internal standards (e.g., deuterated lipid standards)
-
Glass centrifuge tubes with Teflon-lined caps
-
Homogenizer (for tissues)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Homogenization: For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold deionized water. For cell pellets, resuspend the pellet in 1 mL of ice-cold deionized water.
-
Addition of Solvents: To the homogenized sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Add internal standards at this stage to correct for extraction efficiency.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for storage at -80°C until analysis.
Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For the analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS), lipids are often derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility.
Materials:
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane (HPLC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with Teflon-lined caps
-
Heating block or water bath
Procedure:
-
Resuspension: Resuspend the dried lipid extract from Protocol 1 in 1 mL of toluene.
-
Methylation: Add 2 mL of 14% BF3 in methanol to the vial.
-
Incubation: Cap the vial tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation and Collection: Centrifuge at 1,000 x g for 5 minutes. Carefully collect the upper hexane layer containing the FAMEs.
-
Drying: Pass the hexane layer through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Evaporate the hexane under a stream of nitrogen and resuspend the FAMEs in a suitable volume of hexane for GC-MS analysis.
Quantitative Data
The choice of lipid extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the relative extraction efficiency of three common methods for various lipid classes from plasma.
| Lipid Class | Folch (%) | Bligh-Dyer (%) | MTBE (%) |
| Phosphatidylcholine (PC) | 100 ± 5 | 98 ± 6 | 95 ± 7 |
| Phosphatidylethanolamine (PE) | 95 ± 7 | 93 ± 8 | 88 ± 9 |
| Triglycerides (TG) | 98 ± 4 | 99 ± 3 | 97 ± 5 |
| Cholesterol Esters (CE) | 97 ± 5 | 96 ± 6 | 94 ± 7 |
| Free Fatty Acids (FFA) | 92 ± 8 | 90 ± 9 | 85 ± 10 |
| Data are presented as mean recovery ± standard deviation relative to the Folch method, which is set at 100%. |
The efficiency of derivatization to FAMEs is crucial for accurate quantification. The table below compares the yields of two common methylation methods.
| Derivatization Method | Average Yield (%) |
| Boron Trifluoride (BF3) in Methanol | 95 ± 3 |
| Acid-catalyzed (HCl/Methanol) | 92 ± 4 |
| Data are presented as mean yield ± standard deviation for a standard mixture of fatty acids. |
Visualizations
Experimental workflow for 13C lipidomics.
Application Notes and Protocols for Stable Isotope Tracing in Lipids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental design and execution of stable isotope tracing studies for lipid metabolism. The protocols outlined below are intended to serve as a comprehensive resource for researchers investigating lipid synthesis, turnover, and metabolic flux in various biological systems.
Introduction
Stable isotope tracing is a powerful technique for elucidating the dynamics of lipid metabolism.[1][2] By introducing molecules labeled with stable isotopes (e.g., ¹³C, ²H) into a biological system, researchers can track the metabolic fate of these precursors as they are incorporated into complex lipids.[1][3] This approach provides quantitative insights into the rates of lipid biosynthesis, remodeling, and degradation, which are often not discernible from static measurements of lipid concentrations alone.[4][5] When coupled with modern analytical techniques like high-resolution mass spectrometry, stable isotope tracing enables the precise localization and quantification of labels within lipid molecules.[1]
Key Applications:
-
Quantifying de novo lipogenesis (DNL): Measuring the synthesis of new fatty acids from non-lipid precursors like glucose.[6]
-
Determining fatty acid turnover: Assessing the rates of synthesis and breakdown of fatty acids within different lipid pools.
-
Elucidating lipid trafficking: Tracking the movement of lipids between organelles and tissues.
-
Investigating the effects of drugs on lipid metabolism: Evaluating the efficacy of therapeutic agents that target lipid metabolic pathways.
Experimental Design Considerations
A well-designed stable isotope tracing experiment is crucial for obtaining meaningful and interpretable data. Key factors to consider include:
-
Choice of Isotopic Tracer: The selection of the tracer depends on the specific metabolic pathway under investigation.
-
¹³C-Glucose: Widely used to trace the contribution of glucose to the carbon backbone of fatty acids and the glycerol moiety of glycerolipids.
-
¹³C-Fatty Acids: Useful for studying fatty acid uptake, elongation, desaturation, and incorporation into complex lipids.
-
²H₂O (Heavy Water): A versatile tracer that can label the acetyl-CoA pool and subsequently be incorporated into newly synthesized fatty acids and cholesterol.
-
¹³C-Glycerol: Specifically traces the glycerol backbone of glycerolipids.
-
-
Labeling Strategy:
-
Steady-State Labeling: Cells or organisms are exposed to the isotopic tracer for a prolonged period to achieve isotopic equilibrium. This is useful for determining the relative contributions of different substrates to a particular lipid pool.
-
Pulse-Chase Labeling: A short exposure to the tracer (pulse) is followed by a period of culture in unlabeled media (chase). This method is ideal for measuring the turnover rates of lipids.
-
-
Biological System: The experimental conditions should be tailored to the specific cell type, tissue, or organism being studied.
-
Analytical Platform: High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is the most common and powerful technique for analyzing isotopically labeled lipids.
Featured Protocols
Protocol 1: ¹³C-Glucose Labeling of Lipids in Cultured Adherent Mammalian Cells
This protocol describes how to label lipids in cultured mammalian cells using [U-¹³C₆]-glucose to trace de novo fatty acid and glycerolipid synthesis.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed fetal bovine serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 25 mM). Add 10% dFBS.
-
Adaptation Phase (for steady-state analysis): It is recommended to adapt cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium.
-
Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed ¹³C-labeling medium to the wells.
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites and lipids for further processing.
-
Protocol 2: Lipid Extraction from Cell Lysates
This protocol details the extraction of total lipids from the cell lysate obtained in Protocol 1 using a modified Bligh-Dyer method.
Materials:
-
Cell lysate from Protocol 1
-
Chloroform
-
Methanol
-
LC-MS grade water
-
Glass centrifuge tubes
Procedure:
-
Transfer the supernatant from the cell lysate to a glass centrifuge tube.
-
Add chloroform and methanol to the lysate to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Isotopically Labeled Lipids
This protocol provides a general framework for the analysis of labeled lipids using a reversed-phase LC coupled to a Q-TOF mass spectrometer.
Instrumentation:
-
Liquid Chromatography: UPLC or HPLC system with a reversed-phase C18 column (e.g., Waters ACQUITY UPLC CSH C18).
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters SYNAPT G2, Agilent 6550 iFunnel Q-TOF).
LC Parameters:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 40% B
-
2-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 40% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive and Negative ESI
-
Mass Range: m/z 100-1200
-
Acquisition Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA)
-
Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Energy: Ramped from 20-40 eV for fragmentation in DDA or DIA modes.
Data Presentation
The quantitative data obtained from stable isotope tracing experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Fractional Contribution of Glucose to De Novo Fatty Acid Synthesis in Cancer Cells
This table shows hypothetical data for the fractional contribution of ¹³C-glucose to the synthesis of various fatty acids in a cancer cell line under two different conditions.
| Fatty Acid | Fractional Contribution (%) - Control | Fractional Contribution (%) - Drug Treated |
| Palmitate (16:0) | 45.2 ± 3.1 | 22.8 ± 2.5 |
| Stearate (18:0) | 38.6 ± 2.8 | 18.9 ± 2.1 |
| Oleate (18:1) | 35.1 ± 3.5 | 15.4 ± 1.9 |
Data are presented as mean ± standard deviation (n=3). The fractional contribution is calculated from the mass isotopologue distribution after correction for natural ¹³C abundance.
Table 2: Turnover Rates of Major Phospholipid Species
This table presents hypothetical turnover rates for key phospholipid species in a pulse-chase experiment.
| Phospholipid Species | Half-life (hours) - Wild Type | Half-life (hours) - Mutant |
| PC(16:0/18:1) | 12.5 ± 1.1 | 25.3 ± 2.2 |
| PE(18:0/20:4) | 8.2 ± 0.7 | 16.1 ± 1.5 |
| PS(18:0/18:1) | 15.8 ± 1.4 | 30.5 ± 2.8 |
Data are presented as mean ± standard deviation (n=3). Half-life is calculated from the decay of the labeled species over time.
Signaling Pathways and Workflows
De Novo Lipogenesis Pathway
The following diagram illustrates the conversion of glucose into fatty acids via the de novo lipogenesis pathway, highlighting the incorporation of ¹³C from labeled glucose.
Caption: De Novo Lipogenesis Pathway from ¹³C-Glucose.
Triglyceride Synthesis and Breakdown
This diagram shows the pathways for triglyceride synthesis from fatty acids and glycerol-3-phosphate, and its subsequent breakdown (lipolysis).
Caption: Triglyceride Synthesis and Lipolysis Pathways.
Experimental Workflow for Stable Isotope Tracing in Lipids
The following diagram outlines the general workflow for a stable isotope tracing experiment in lipidomics.
References
- 1. mdpi.com [mdpi.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 13C Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the data analysis workflow for 13C Metabolic Flux Analysis (13C-MFA), a powerful technique for quantifying intracellular metabolic fluxes. This document outlines the key experimental protocols, data processing steps, and analytical methodologies required to successfully conduct 13C-MFA experiments and interpret the resulting data.
Introduction to 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique in systems biology and metabolic engineering. It provides a quantitative snapshot of the rates (fluxes) of metabolic reactions within a cell.[1] By introducing a substrate labeled with the stable isotope 13C (e.g., [U-13C]-glucose) into a biological system, researchers can trace the path of the carbon atoms through the metabolic network.[2] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This labeling data, in conjunction with a stoichiometric model of cellular metabolism, is used to calculate the intracellular metabolic fluxes.[4]
Understanding the metabolic state of cells is crucial in various research areas, particularly in drug development. Diseases such as cancer are often characterized by significant metabolic reprogramming.[5] 13C-MFA can elucidate these altered metabolic pathways, helping to identify novel drug targets and understand mechanisms of drug action and resistance.[5]
Experimental Workflow Overview
A typical 13C-MFA workflow consists of five main stages: experimental design, isotopic labeling experiment, metabolite extraction and quenching, analytical measurement of isotope labeling, and computational flux analysis. Each of these stages is critical for obtaining accurate and reliable flux data.
Caption: A generalized workflow for a 13C Metabolic Flux Analysis experiment.
Detailed Experimental Protocols
Cell Culture and Isotopic Labeling
Objective: To achieve a metabolic and isotopic steady-state by culturing cells with a 13C-labeled substrate.
Protocol:
-
Cell Seeding: Seed cells at a density that allows for exponential growth throughout the labeling period.
-
Media Preparation: Prepare a chemically defined medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. A common starting point is to use a mixture of labeled and unlabeled glucose to achieve a specific enrichment.
-
Labeling: Replace the standard medium with the 13C-labeling medium and incubate the cells. The duration of labeling should be sufficient to reach isotopic steady-state, which should be determined empirically for the specific cell line and experimental conditions.[4] This is often achieved after one to two cell doublings.
-
Monitoring: Monitor cell growth (e.g., by cell counting) to ensure the cells remain in the exponential growth phase during the labeling period.
Metabolite Quenching and Extraction
Objective: To rapidly halt all enzymatic reactions (quenching) and efficiently extract intracellular metabolites.
Protocol for Adherent Cells: [1][6]
-
Medium Removal: Aspirate the culture medium from the plate.
-
Washing (Optional but Recommended): Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or saline solution to remove residual medium.
-
Quenching: Immediately add a cold quenching solution, such as 80% methanol pre-chilled to -80°C.
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.
-
Extraction: Lyse the cells by sonication or freeze-thaw cycles. Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
Protocol for Suspension Cells: [1][7]
-
Cell Harvesting: Quickly harvest the cells from the culture medium by centrifugation at a low temperature (e.g., 4°C).
-
Quenching: Resuspend the cell pellet in a cold quenching solution (e.g., 60% methanol at -40°C).
-
Extraction: Proceed with cell lysis and supernatant collection as described for adherent cells.
Sample Derivatization for GC-MS Analysis
Objective: To increase the volatility and thermal stability of polar metabolites for analysis by Gas Chromatography.
Optimized MTBSTFA Derivatization Protocol: [8]
-
Drying: Dry the metabolite extracts completely under a stream of nitrogen gas or using a vacuum concentrator.
-
Oximation: Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes with shaking. This step protects carbonyl groups.
-
Silylation: Add 80 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI). Incubate at 70°C for 60 minutes. This step replaces active hydrogens with a TBDMS group.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Data Acquisition and Processing
GC-MS Analysis
The derivatized samples are analyzed by GC-MS to separate and detect the metabolites and their mass isotopomers. The gas chromatograph separates the volatile compounds, which are then ionized and fragmented in the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the fragments, providing a mass spectrum for each metabolite. The relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.) for each metabolite are then determined from these spectra.
Data Correction
Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., 13C, 29Si, 15N) in both the metabolite and the derivatizing agent. This is a critical step to ensure that the measured mass isotopomer distributions accurately reflect the incorporation of the 13C label from the tracer. Several software tools and algorithms are available for this correction.
Computational Flux Analysis using INCA
INCA (Isotopomer Network Compartmental Analysis) is a powerful MATLAB-based software package for 13C-MFA.[9][10] It allows users to build metabolic models, input experimental data, and estimate metabolic fluxes.
Step-by-Step Workflow in INCA:
-
Model Construction:
-
Define the metabolic network by specifying the reactions, their stoichiometry, and the atom transitions for each reaction. The atom transitions describe how the carbon atoms are rearranged in each reaction.
-
Define the cellular compartments (e.g., cytosol, mitochondria) if necessary.
-
-
Data Input:
-
Input the measured mass isotopomer distributions (MIDs) for the targeted metabolites.
-
Provide measured extracellular fluxes, such as glucose uptake and lactate secretion rates, as constraints for the model.
-
-
Flux Estimation:
-
INCA uses a least-squares regression algorithm to find the set of metabolic fluxes that best fit the experimental data. It minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the model.
-
-
Statistical Analysis:
-
Perform a chi-squared statistical test to assess the goodness-of-fit of the model.
-
Calculate confidence intervals for the estimated fluxes to determine their precision.
-
Central Carbon Metabolism Pathways
The following diagrams illustrate the key pathways of central carbon metabolism frequently analyzed in 13C-MFA studies.
Caption: The Glycolytic Pathway.
Caption: The Pentose Phosphate Pathway.
Caption: The Tricarboxylic Acid (TCA) Cycle.
Data Presentation
The final output of a 13C-MFA study is a quantitative flux map, which presents the calculated rates for all reactions in the metabolic model. These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and reported in relative units. For comparison across different conditions, flux data should be summarized in clearly structured tables.
Table 1: Example of Metabolic Flux Data in Cancer Cells
| Metabolic Reaction | Flux (Relative to Glucose Uptake) | Standard Deviation |
| Glycolysis | ||
| Hexokinase | 100.0 | - |
| Phosphofructokinase | 95.2 | 2.1 |
| Pyruvate Kinase | 180.5 | 5.3 |
| Lactate Dehydrogenase | 85.1 | 3.7 |
| Pentose Phosphate Pathway | ||
| G6P Dehydrogenase | 15.3 | 1.2 |
| Transketolase | 10.1 | 0.9 |
| TCA Cycle | ||
| Pyruvate Dehydrogenase | 40.2 | 2.5 |
| Citrate Synthase | 55.8 | 3.1 |
| Isocitrate Dehydrogenase | 53.1 | 2.9 |
| α-KG Dehydrogenase | 48.7 | 2.6 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Conclusion
13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies.[2]
References
- 1. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glycolysis / Pentose Phosphate Pathway [utmb.edu]
- 5. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospec.net [biospec.net]
- 8. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 10. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lipid Turnover Rates with 13C-Tripalmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid turnover, the dynamic process of synthesis and breakdown of lipids, is a cornerstone of energy homeostasis. Dysregulation in lipid metabolism is intrinsically linked to prevalent metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] Quantifying the kinetics of lipid turnover in vivo provides invaluable insights into the pathophysiology of these conditions and serves as a critical tool in the development of novel therapeutic interventions.
Stable isotope tracers, such as 13C-tripalmitate, have emerged as a powerful and safe methodology for probing in vivo lipid metabolism in humans.[1] By introducing a labeled form of a key lipid precursor, researchers can trace its incorporation into various lipid pools and its subsequent catabolism. This allows for the precise measurement of the rates of appearance and disappearance of lipids, offering a dynamic view of metabolic pathways that cannot be obtained from static concentration measurements alone.[3][4]
This document provides a comprehensive guide to measuring lipid turnover rates using 13C-tripalmitate, with a focus on Very Low-Density Lipoprotein (VLDL)-triglyceride metabolism. It includes detailed protocols for tracer administration, sample collection and processing, and analysis by mass spectrometry, along with guidance on data interpretation and visualization of relevant metabolic pathways.
Experimental Workflow
The overall workflow for a typical in vivo lipid turnover study using 13C-tripalmitate involves several key stages, from participant preparation to data analysis. The following diagram provides a high-level overview of the experimental process.
Caption: A generalized workflow for in vivo lipid turnover studies.
Detailed Protocols
Protocol 1: Preparation and Administration of 13C-Tripalmitate Tracer
The preparation of the 13C-tripalmitate tracer for intravenous infusion is a critical step to ensure its safe and effective delivery.
Materials:
-
[U-13C16]-Palmitate
-
Human albumin (25% solution)
-
Sterile, pyrogen-free water for injection
-
Sterile 0.9% saline
-
Syringe filters (0.22 µm)
Procedure:
-
Binding to Albumin: The 13C-palmitate is bound to human albumin to facilitate its transport in the bloodstream. The tracer is typically dissolved in a small volume of ethanol and then added to a sterile solution of human albumin. The mixture is incubated to allow for binding.
-
Preparation of Infusion Solution: The 13C-palmitate-albumin complex is then diluted with sterile saline to the final desired concentration for infusion. The final solution should be sterile and pyrogen-free.
-
Sterilization: The final infusion solution is passed through a 0.22 µm syringe filter into a sterile infusion bag or syringe.
-
Administration: The tracer is administered as a constant intravenous infusion.[5] A priming dose may not be necessary for tracers with rapid turnover like palmitate.[1] The infusion rate is typically in the range of 0.03-0.04 µmol/kg/min, and isotopic equilibrium is generally reached within 30-60 minutes.[1]
Protocol 2: Sample Collection (Blood)
Timed blood sampling is essential for capturing the kinetics of tracer incorporation and turnover.
Materials:
-
Vacutainer tubes containing EDTA
-
Centrifuge
-
Cryovials for plasma storage
Procedure:
-
Baseline Sample: A blood sample is collected before the start of the tracer infusion to determine the natural isotopic background.
-
Timed Sampling: Blood samples are collected at regular intervals during and after the tracer infusion. The frequency of sampling will depend on the specific research question and the expected turnover rate of the lipid pool of interest. For VLDL-TG, sampling every 15-30 minutes for the first 2 hours, followed by less frequent sampling for up to 8-10 hours, is common.
-
Plasma Separation: Immediately after collection, the blood samples are centrifuged at 4°C to separate the plasma.
-
Storage: The plasma is aliquoted into cryovials and stored at -80°C until analysis.
Protocol 3: Lipid Extraction from Plasma
Efficient extraction of lipids from plasma is crucial for accurate downstream analysis. Several methods are available, with the Folch and Bligh-Dyer methods being the most established.[6][7][8]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Modified Bligh-Dyer Procedure:
-
To a glass tube, add 1 ml of plasma.
-
Add 2.5 ml of a chloroform:methanol (1:2.5 v/v) mixture. Vortex thoroughly for 1 minute.
-
Add 1.25 ml of chloroform and vortex for 30 seconds.
-
Add 1.25 ml of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon) until further processing.[8]
Protocol 4: Sample Analysis by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing the isotopic enrichment of fatty acids.[9][10]
Procedure for GC-MS Analysis of Palmitate:
-
Derivatization: The fatty acids in the lipid extract are derivatized to their methyl esters (FAMEs) or trimethylsilyl (TMS) esters to increase their volatility for GC analysis.[10]
-
GC Separation: The derivatized fatty acids are separated on a gas chromatograph equipped with a suitable capillary column.
-
MS Detection: The eluting fatty acid esters are introduced into a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to monitor the ion fragments corresponding to the unlabeled (m/z) and 13C-labeled (m+1, m+2, etc.) palmitate.[10]
-
Isotopic Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the peak area of the labeled isotopomer to the total peak area of all isotopomers.
Protocol 5: Calculation of Lipid Turnover Rates
The rate of appearance (Ra) of palmitate in the plasma can be calculated using the following steady-state equation[5]:
Ra = Infusion Rate / Plasma Enrichment
Where:
-
Ra is the rate of appearance of palmitate (in µmol/kg/min).
-
Infusion Rate is the rate at which the 13C-palmitate tracer is infused (in µmol/kg/min).
-
Plasma Enrichment is the isotopic enrichment of palmitate in the plasma at isotopic steady state (expressed as a mole percent excess).
For more complex kinetic modeling, such as determining the fractional catabolic rate (FCR) of VLDL-TG, the tracer enrichment data over time is fitted to a multicompartmental model.
Data Presentation
Quantitative data from lipid turnover studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Data on VLDL-Triglyceride Turnover Rates in Different Metabolic States.
| Group | VLDL-TG Secretion Rate (mg/kg/hr) | Reference |
| Normal Subjects | 10 - 20 | [11] |
| Obese, Nondiabetic NAFLD Subjects | 20 - 40 | [11] |
Table 2: Example Data on Palmitate Incorporation into Tissue Lipids in Mice. [12]
| Tissue | Labeled Triglycerides (nmol/g) | Labeled Phosphatidylcholines (nmol/g) |
| Liver | 34.6 ± 13.4 | 15.7 ± 6.2 |
| Soleus Muscle | 1.7 ± 1.5 | < 1 |
| Gastrocnemius Muscle | 0.8 ± 0.3 | < 1 |
Signaling Pathways in Lipid Turnover
The turnover of triglycerides is tightly regulated by a complex network of signaling pathways, primarily controlled by the hormones insulin and glucagon.[13][14]
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty liver disease - Wikipedia [en.wikipedia.org]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. [PDF] Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 9. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved method for gas chromatographic-mass spectrometric analysis of 1-(13)C-labeled long-chain fatty acids in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 14. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the Technical Support Center for Stable Isotope Labeling Experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions (FAQs) related to stable isotope labeling techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in stable isotope labeling experiments?
A1: The most common sources of error in stable isotope labeling experiments can be categorized into four main areas: experimental design, sample preparation, metabolic effects, and data analysis.[1][2] Key pitfalls include incomplete incorporation of the isotopic label, metabolic conversion of labeled amino acids (e.g., arginine-to-proline conversion), errors in mixing samples, and contamination from external sources like keratins and polymers.[3][4] Additionally, data analysis challenges such as improper handling of missing values, batch effects, and incorrect statistical analysis can significantly impact the final results.[5]
Q2: How do I choose the appropriate stable isotope labeling method for my experiment?
A2: The choice of labeling strategy is critical and depends on your experimental goals and sample type. The primary methods include metabolic labeling, chemical labeling, and enzymatic labeling.[6]
-
Metabolic Labeling (e.g., SILAC): This method is highly accurate for quantitative proteomics as it involves the in vivo incorporation of labeled amino acids.[6] It is best suited for cultured cells that can undergo several divisions to ensure complete labeling.[4]
-
Chemical Labeling (e.g., iTRAQ, TMT): These methods involve the chemical tagging of peptides after protein extraction and digestion.[6] They are advantageous for their ability to multiplex multiple samples in a single mass spectrometry run and are suitable for a wide range of samples, including tissues and clinical specimens.[6]
-
¹³C-Metabolic Labeling: This approach uses a uniformly ¹³C-labeled energy source, such as glucose, to trace metabolic pathways and is a powerful tool for metabolic flux analysis.[6][7]
Q3: What is incomplete labeling and how does it affect my results?
A3: Incomplete labeling occurs when the cellular proteome does not fully incorporate the "heavy" stable isotope-labeled amino acids.[3] This results in a mixture of "light" and "heavy" peptides in the labeled sample, leading to an underestimation of the heavy-to-light (H/L) ratio during mass spectrometry analysis.[3][8] For accurate quantification, a labeling efficiency of at least 97% is recommended.[3]
Q4: What is arginine-to-proline conversion and how can I mitigate it?
A4: Arginine-to-proline conversion is a metabolic process observed in some cell lines where isotopically labeled "heavy" arginine is converted into "heavy" proline.[3][4] This is problematic because it leads to the appearance of satellite peaks for proline-containing peptides in the mass spectrum, which complicates data analysis and can lead to inaccurate protein quantification.[1][3] This conversion can be mitigated by supplementing the culture medium with an excess of unlabeled L-proline to suppress the conversion pathway or by reducing the concentration of arginine in the medium.[6]
Troubleshooting Guides
Issue 1: Incomplete Isotope Labeling in SILAC Experiments
Symptoms:
-
Mass spectrometry data shows a low percentage of heavy-labeled peptides.
-
Inaccurate protein quantification, with an underestimation of protein upregulation and an overestimation of downregulation.[8]
-
The expected mass shift between light and heavy peptides is not consistently observed.[9]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Divisions | Ensure cells undergo at least five to six passages in the SILAC medium to allow for sufficient dilution of natural "light" amino acids.[3][4] |
| Contamination from "Light" Amino Acids | Use dialyzed fetal bovine serum (FBS) to remove small molecules, including unlabeled amino acids, which are a common source of contamination.[6] |
| Incorrect Media Formulation | Double-check that the SILAC medium is completely devoid of the light version of the amino acid being used for labeling.[8] |
| Slow-Growing Cells or Primary Cells | For cells that are difficult to label completely, consider alternative methods like spike-in SILAC.[6] |
Experimental Protocol: Verifying Label Incorporation Efficiency
To ensure accurate quantification, it is crucial to verify the incorporation efficiency of the heavy amino acids before the main experiment.[3]
-
Cell Culture: Grow a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[3]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells, lyse them, and digest the proteins using trypsin.[3]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.[3]
-
Data Analysis: Search the mass spectrometry data to determine the percentage of heavy amino acid incorporation. The target incorporation rate should be greater than 97%.[3]
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the variation in sample preparation for comparative proteomics using stable isotope labeling by amino acids in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Normalization and Statistical Analysis of Quantitative Proteomics Data Generated by Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tracer Concentration for In Vivo Lipid Studies
Welcome to the technical support center for optimizing tracer concentration in in vivo lipid studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Here we address common questions related to the design and execution of in vivo lipid tracer studies.
Q1: What are the most common methods for administering stable isotope tracers for lipid kinetic studies?
A1: The three primary methods for tracer administration are:
-
Bolus Injection: A single, large dose of the tracer is administered, and the subsequent decay in tracer enrichment is monitored over time. This method is useful for studying rapidly turning-over substrates but may require frequent sampling.[1]
-
Constant Infusion: The tracer is infused at a steady rate over several hours until the tracer-to-tracee ratio (TTR) in the plasma reaches a plateau, known as an isotopic steady state.[2] This allows for the calculation of substrate kinetics using steady-state equations.[3]
-
Primed-Constant Infusion: This method combines a preliminary bolus injection (the "prime") with a subsequent constant infusion.[3] The priming dose helps to rapidly achieve isotopic equilibrium, reducing the overall experiment time.[1][3] This is often the preferred method for substrates with a large volume of distribution, like glycerol.[1]
Q2: How do I choose the right tracer for my lipid metabolism study?
A2: The choice of tracer depends on the specific metabolic pathway you are investigating.
-
To measure lipolysis (the breakdown of triglycerides), a glycerol tracer such as [¹³C₃]glycerol or [²H₅]glycerol is often used, as glycerol is not significantly reincorporated into triglycerides in adipose tissue.[2][3]
-
For measuring free fatty acid (FFA) flux and oxidation , a labeled fatty acid like [1-¹³C]palmitate or a uniformly labeled [U-¹³C]palmitate is commonly employed.[1][4] Palmitate is often chosen as it is a prevalent fatty acid in plasma.[5]
-
To assess de novo lipogenesis (the synthesis of new fatty acids), deuterated water (D₂O) or ¹³C-labeled acetate are common choices.[1][6]
-
For studying VLDL-triglyceride kinetics , both labeled glycerol and fatty acid tracers can be used to track their incorporation into newly synthesized VLDL particles.[2][7]
Q3: Is it necessary to correct for the natural abundance of stable isotopes in my samples?
A3: Yes, it is crucial to correct for the naturally occurring background levels of the stable isotope you are using as a tracer. A blood sample should always be taken before the tracer infusion begins to determine this background enrichment.[3] This baseline measurement is then subtracted from the enrichment values of post-infusion samples to accurately quantify the contribution of the administered tracer.
Q4: Can I use multiple tracers in the same experiment?
A4: Yes, it is possible and often advantageous to use multiple stable isotope tracers simultaneously to investigate different aspects of lipid metabolism in a single experiment.[3] For example, co-infusing labeled glycerol and a labeled fatty acid can provide insights into both lipolysis and fatty acid re-esterification.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vivo lipid tracer studies.
Problem 1: I am unable to achieve a stable isotopic plateau (steady state) during my constant infusion study.
-
Possible Cause: The infusion rate may be too low or too high relative to the endogenous rate of appearance of the tracee.
-
Solution:
-
Review the Literature: Consult published studies with similar experimental models and conditions to determine an appropriate infusion rate.
-
Pilot Study: Conduct a pilot experiment with a small number of subjects to test a range of infusion rates and determine the optimal rate for achieving a steady state.
-
Primed-Constant Infusion: If not already in use, consider a primed-constant infusion protocol. A properly calculated priming dose can significantly shorten the time required to reach isotopic equilibrium.[1] For glycerol, a priming dose equal to 15 times the infusion rate is common.[1]
-
Extend the Infusion Period: For some substrates, achieving a steady state can take several hours. For instance, reaching a steady state for ¹³CO₂ in breath during fatty acid oxidation studies can take up to 8 hours, which can be shortened by priming the bicarbonate pool.[2]
-
Problem 2: I am observing high inter-subject variability in my results.
-
Possible Cause: Biological variation between subjects is a known factor in lipid metabolism studies. This can be influenced by genetics, diet, and environment.
-
Solution:
-
Standardize Pre-Experiment Conditions: Ensure all subjects are in a similar metabolic state before the study. This typically involves an overnight fast to reach a basal state.
-
Control for Diet and Activity: In the days leading up to the study, provide subjects with a standardized diet and control their physical activity levels.
-
Increase Sample Size: A larger sample size can help to overcome the statistical noise introduced by high inter-subject variability.
-
Use Subjects as Their Own Controls: Whenever possible, design studies where each subject undergoes both the control and experimental conditions. This can help to minimize the impact of inter-individual differences.
-
Problem 3: My measured tracer enrichment is too low to be accurately quantified.
-
Possible Cause: The tracer dose or infusion rate may be insufficient, or the sensitivity of your analytical instrument may be a limiting factor.
-
Solution:
-
Increase Tracer Dose/Infusion Rate: Carefully increase the amount of tracer administered. However, be mindful that large tracer doses can perturb the endogenous kinetics of the system.[1]
-
Use a More Sensitive Analytical Method: If possible, use a more sensitive mass spectrometer, such as an isotope ratio mass spectrometer (IRMS), which is particularly useful for measuring low enrichments of ¹³C-labeled molecules.[2] For example, using a uniformly labeled tracer like [U-¹³C₁₆]palmitate with GC-combustion-IRMS analysis can allow for a significant reduction in the required infusion rate.[1]
-
Quantitative Data Summary
The following tables provide examples of tracer concentrations and infusion parameters from published in vivo lipid studies. These values should be used as a starting point and may require optimization for your specific experimental conditions.
Table 1: Tracer Infusion Parameters in Human Studies
| Metabolic Pathway | Tracer | Administration Method | Priming Dose | Infusion Rate | Reference(s) |
| Lipolysis | [²H₅]glycerol | Primed-Constant Infusion | 1 µmol/kg | 0.08 µmol/kg/min | [3] |
| Lipolysis | [²H₅]glycerol, [¹³C₁]glycerol, or [¹³C₃]glycerol | Primed-Constant Infusion | 0.75-1.5 µmol/kg | 0.05-0.10 µmol/kg/min | [1] |
| FFA Flux | [1-¹³C]palmitate | Constant Infusion | Not required | 0.04 µmol/kg/min | [3] |
| FFA Flux | [1-¹³C]palmitate | Constant Infusion | Not required | 0.03-0.04 µmol/kg/min | [1] |
| VLDL-TG Synthesis | [1-¹³C]palmitate | Constant Infusion | Not specified | Not specified | [3] |
| Cholesterol Synthesis | Deuterated Water (D₂O) | Oral Administration | 0.7 g/kg body water | Maintenance doses over 24h | [8] |
Table 2: Tracer Administration in Rodent Studies
| Metabolic Pathway | Tracer | Animal Model | Administration Method | Dose/Infusion Rate | Reference(s) |
| Cholesterol Synthesis | Deuterated Water (D₂O) | Rat | Drinking Water + IP Injection | 4% D₂O in drinking water + IP priming dose | [9] |
| Cholesterol Synthesis | Deuterated Water (D₂O) | Mouse | IP Injection + Drinking Water | 500 µl IP injection + 6% D₂O in drinking water | [10] |
| Fatty Acid Metabolism | [U-¹³C]palmitate | Mouse | Primed-Constant Infusion | 0.5 µmol/kg bolus + 3 µmol/kg/h infusion | [11] |
| Fatty Acid Metabolism | Alexa Fluor 647-conjugated Palmitate | Mouse | Tail Vein Injection | 0.05 nmol/g bodyweight | [12] |
| Lipid Absorption | [³H]-triolein and [¹⁴C]-cholesterol | Mouse | Intraduodenal Infusion | Continuous infusion for 6 hours | [13] |
Experimental Protocols & Visualizations
General Experimental Workflow for a Primed-Constant Infusion Study
This workflow outlines the key steps in a typical in vivo lipid tracer study using a primed-constant infusion protocol.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope tracer dilution for quantifying very low-density lipoprotein-triacylglycerol kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. researchgate.net [researchgate.net]
- 13. The Use of Isotope Tracers to Assess Lipid Absorption in Conscious Lymph Fistula Mice - PMC [pmc.ncbi.nlm.nih.gov]
minimizing isotopic exchange in lipid tracer studies
Welcome to the Technical Support Center for Lipid Tracer Studies. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern in lipid tracer studies?
A1: Isotopic exchange is the undesirable process where an isotope label (e.g., Deuterium) on a tracer molecule is replaced by a different isotope from the surrounding environment (e.g., Hydrogen from a solvent). This "back-exchange" can lead to an underestimation of the tracer's concentration, compromising the quantitative accuracy of metabolic flux analyses and other tracer-based studies.[1][2]
Q2: Which type of isotopic label is generally preferred to minimize exchange?
A2: If feasible, a ¹³C-labeled tracer is often preferred over a deuterium (²H)-labeled tracer. This is because deuterium labels can be more susceptible to exchange in protic solutions (e.g., during sample storage or processing) and can be lost during certain biological processes like fatty acid desaturation.[3][4]
Q3: What is the difference between Type I and Type II isotopic effects in mass spectrometry?
A3: Type I isotopic effect refers to the natural distribution of isotopes (like ¹³C) which creates a pattern of peaks for a single lipid species.[5][6] Type II isotopic overlap occurs when the isotopic peaks of one lipid species overlap with the monoisotopic peak of another, often a species with one additional double bond.[5][7][8] Both can affect accurate quantification if not properly corrected.
Q4: How does the choice of solvent for lipid extraction affect isotopic analysis?
A4: The choice of solvent is critical. Polar solvents can remove most lipids but also many non-lipid compounds, while non-polar solvents are more selective for lipids but may be less efficient.[9][10][11] For stable isotope analysis, it's recommended to test for a relationship between the amount of lipid extracted and any change in the carbon stable isotope ratio to ensure the extraction method does not introduce bias.[9][10][12] Aprotic solvents are preferred during sample processing to minimize deuterium-hydrogen exchange.[2]
Troubleshooting Guide
This guide addresses common issues encountered during lipid tracer experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Deuterium Label (Back-Exchange) | 1. Use of protic solvents (e.g., water, methanol).[2][3] 2. Elevated temperatures during sample handling.[1] 3. Suboptimal pH during quenching.[1] | 1. Use aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever possible. Minimize contact time with protic solvents.[2] 2. Maintain low temperatures (ideally 0°C or below) throughout the entire workflow. Pre-chill all buffers, tubes, and tips.[1] 3. Ensure the quench buffer and LC mobile phase pH is at the minimum for H-D exchange, typically around pH 2.25-2.5.[1] |
| Inconsistent or Irreproducible Results | 1. Variability in sample preparation steps. 2. Peptide/lipid carry-over from previous injections in the LC-MS system.[1] | 1. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for all sample preparation steps.[1] 2. Implement rigorous wash steps for the injector, loop, and column between sample runs to prevent contamination.[1] |
| Low Signal Intensity of Labeled Lipids | 1. Inefficient ionization due to sample matrix effects. 2. Use of non-volatile buffers in the LC mobile phase.[1] | 1. Optimize sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances.[2] 2. Use volatile buffers (e.g., formic acid) in the LC mobile phase to ensure efficient ionization.[1] |
| Inaccurate Quantification due to Isobaric Overlap | 1. Insufficient mass resolution to separate overlapping isotopic peaks.[7][8] 2. Inadequate data correction algorithms.[5][7] | 1. Use high-resolution mass spectrometry (FTMS) where possible to resolve isobaric peaks.[7][8] 2. For unresolved peaks, quantification may be more accurate using the first isotopic peak (M+1) rather than applying overcorrection algorithms.[7][8] Implement appropriate software for Type I and Type II isotope correction.[5][6] |
Experimental Protocols
Protocol 1: General Sample Preparation to Minimize H-D Back-Exchange
This protocol outlines the key steps for handling samples labeled with deuterium to minimize back-exchange.
-
Preparation : Pre-chill all necessary buffers (e.g., quench buffer at pH 2.5), centrifuge tubes, and pipette tips to 0°C.
-
Quenching : At the desired time point of the exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix rapidly.
-
Digestion (if applicable) : For proteins, immediately inject the quenched sample into an LC system with an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0-4°C).[1]
-
Lipid Extraction : Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer) but ensure all solvents are pre-chilled and work is performed on ice.
-
Evaporation and Reconstitution : Dry the lipid extract under a gentle stream of nitrogen at low temperature. Reconstitute the dried extract in an aprotic mobile phase (e.g., high percentage of acetonitrile).[2]
-
Analysis : Keep samples in a cooled autosampler (e.g., 4°C) while queued for injection into the LC-MS system.[2]
Protocol 2: Lipid Extraction using Chloroform:Methanol
This is a standard method for lipid extraction. Care must be taken to minimize exposure to air and light to prevent oxidation.
-
Homogenization : Homogenize the tissue or cell sample in an appropriate volume of ice-cold saline or buffer.
-
Solvent Addition : Add 20 volumes of chloroform:methanol (2:1, v/v) to the homogenate. Vortex vigorously for 2-5 minutes.
-
Phase Separation : Add 0.2 volumes of 0.9% NaCl solution. Vortex again for 30 seconds and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Lipid Collection : Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Drying : Dry the collected lipid extract under a stream of nitrogen gas.
-
Storage : Store the dried lipid extract at -80°C until analysis. Reconstitute in an appropriate solvent before injection.
Quantitative Data Summary
Table 1: Impact of Temperature and pH on H-D Exchange
This table summarizes the general relationship between key parameters and the rate of hydrogen-deuterium back-exchange.
| Parameter | Condition | Impact on Back-Exchange Rate | Recommendation |
| Temperature | Increase of 22°C | ~10-fold increase[13] | Maintain samples at 0°C or below during processing.[1] |
| pH | Deviation from pH 2.5-3 | Increased exchange rate[13] | Use quench buffers and mobile phases at pH ~2.5.[1] |
| Solvent | Protic (e.g., Water, Methanol) | Higher exchange rate[2] | Use aprotic solvents where possible.[2] |
Visualizations
Workflow for Minimizing Isotopic Exchange
Caption: Experimental workflow designed to minimize deuterium back-exchange.
Troubleshooting Logic for Isotopic Label Loss
Caption: Decision tree for troubleshooting the loss of an isotopic label.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lipidomicstandards.org [lipidomicstandards.org]
- 6. The lipidomics reporting checklist a framework for transparency of lipidomic experiments and repurposing resource data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Extraction and Sample Preservation Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance Labeled Lipids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when quantifying low-abundance isotopically labeled lipids.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my signal-to-noise ratio (S/N) low for my lipid of interest?
A low signal-to-noise ratio can make it difficult to distinguish your target lipid from background noise, hindering accurate quantification.[1][2] Several factors can contribute to this issue.
-
Potential Cause: Inefficient Ionization. Your labeled lipid may not ionize efficiently under the current mass spectrometry (MS) source conditions.
-
Troubleshooting:
-
Optimize MS source parameters such as spray voltage, gas flows, and temperatures.
-
Experiment with different mobile phase additives (e.g., ammonium formate, acetic acid) to promote the formation of specific adducts that ionize more efficiently.
-
Consider chemical derivatization to introduce a readily ionizable group to your lipid.
-
-
-
Potential Cause: High Background Noise. Contaminants in your sample or from the LC-MS system can create high background noise, masking the signal from your low-abundance analyte.[1][3]
-
Troubleshooting:
-
Ensure high-purity solvents and reagents are used throughout the experimental workflow.
-
Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Regularly clean and maintain the LC-MS system to prevent contaminant buildup.[1]
-
-
-
Potential Cause: Co-elution with Suppressive Matrix Components. Other molecules from the sample matrix eluting at the same time as your target lipid can suppress its ionization, a phenomenon known as the matrix effect.[4][5][6][7]
-
Troubleshooting:
-
Optimize the chromatographic separation to resolve your target lipid from interfering components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.[5][8]
-
Dilute the sample to reduce the concentration of matrix components, provided your analyte's signal remains above the limit of detection.[5]
-
-
Question 2: How can I minimize matrix effects in my LC-MS analysis?
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a major challenge in lipidomics, especially for low-abundance species.[4][5][6][7]
-
Potential Cause: Insufficient Chromatographic Resolution.
-
Troubleshooting:
-
Employ longer gradients or shallower elution profiles to better separate lipids.
-
Use columns with different selectivities (e.g., C18, C30, HILIC) to alter elution patterns.
-
Consider using nanoflow liquid chromatography (nanoLC) which can enhance sensitivity and separation for low-volume samples.[9][10][11]
-
-
-
Potential Cause: High Sample Complexity.
-
Troubleshooting:
-
Incorporate a sample cleanup step like solid-phase extraction (SPE) to remove major interfering classes of molecules.
-
Use a more effective lipid extraction protocol to selectively isolate the lipid classes of interest.
-
-
-
Potential Cause: Inappropriate Internal Standard.
-
Troubleshooting:
-
The ideal internal standard is a stable isotope-labeled version of the analyte itself, as it will behave nearly identically during extraction, chromatography, and ionization, thus compensating for matrix effects.[12]
-
If an identical standard is not available, use a labeled standard from the same lipid class with a similar acyl chain length.[12] Biologically generated 13C-labeled internal standard mixtures can also provide broad coverage and improve normalization.[13]
-
-
Question 3: I suspect isotopic interference from naturally abundant isotopes. How can I correct for this?
Lipids have a significant number of carbon atoms, leading to a natural abundance of ¹³C isotopes that can interfere with the quantification of your labeled lipid, especially if the labeling enrichment is low.[14][15]
-
Potential Cause: Overlap of Isotopic Envelopes. The mass spectrum of your labeled lipid can overlap with the natural isotopic peaks of the unlabeled (endogenous) lipid.[14][15]
-
Troubleshooting:
-
Use High-Resolution Mass Spectrometry: High-resolution instruments can often resolve the mass difference between your labeled lipid and interfering isotopes.
-
Isotopic Correction Algorithms: Employ software tools that can mathematically correct for the contribution of natural isotope abundance to the measured signal of your labeled species.
-
Increase Isotopic Enrichment: If possible, use a labeling strategy or a precursor with a higher degree of isotopic enrichment to shift the mass of your labeled lipid further from the natural isotopic cluster.
-
-
Question 4: What are the best practices for extracting and handling low-abundance lipids to maximize recovery?
Low-abundance lipids are particularly susceptible to loss during sample preparation.[16]
-
Potential Cause: Inefficient Extraction Method. The chosen extraction solvent may not be optimal for your lipid of interest.[17][18][19] Nonpolar lipids like triglycerides and cholesteryl esters have low recovery in polar solvents.[17]
-
Best Practices:
-
Select an extraction method based on the polarity of your target lipid. The Folch and Bligh & Dyer methods are widely used and effective for a broad range of lipids.[18][19]
-
For a comprehensive comparison of common extraction methods, refer to the data in Table 1.
-
Ensure the sample-to-solvent ratio is optimized; increasing the solvent volume can improve the recovery of certain lipid classes.[17]
-
-
-
Potential Cause: Lipid Degradation. Lipids can degrade due to enzymatic activity or oxidation during sample handling.[20]
-
Best Practices:
-
Work quickly and on ice to minimize enzymatic activity.
-
Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[20]
-
Flash-freeze samples in liquid nitrogen for long-term storage and store extracts at -80°C under an inert gas like nitrogen or argon.[20]
-
-
Data Presentation: Comparison of Lipid Extraction Methods
The choice of extraction method significantly impacts the recovery of different lipid classes. The following table summarizes the efficiencies of common methods for various lipid polarities.
Table 1: Comparison of Common Lipid Extraction Methods
| Extraction Method | Principle | Best Suited For | Advantages | Limitations |
| Folch | Two-phase (chloroform/methanol/water) | Broad range of lipids, especially from tissues.[18][19] | High recovery for many lipid classes.[19][21] | Requires larger solvent volumes; chloroform is toxic. |
| Bligh & Dyer | Two-phase (chloroform/methanol/water) | Broad range of lipids, especially from biological fluids.[18] | Efficient for a wide polarity range; uses less solvent than Folch.[22] | Can have lower recovery for some highly polar lipids.[22] |
| MTBE | Two-phase (methyl-tert-butyl ether/methanol/water) | General lipidomics, good for both polar and nonpolar lipids. | Less toxic than chloroform; separates lipids into a distinct upper phase. | May have slightly lower recovery for certain phospholipids compared to Folch.[19] |
| 1-Phase (e.g., Isopropanol) | Single-phase precipitation | Polar lipids (e.g., lysophospholipids).[17] | Simple and fast protocol. | Very poor recovery for nonpolar lipids (e.g., triglycerides, cholesteryl esters).[17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Cleanup
This protocol is designed to enrich phospholipids and remove neutral lipids and other interferences.
-
Cartridge Conditioning: Condition a silica-based SPE cartridge by washing with 3-5 mL of methanol followed by 3-5 mL of chloroform.
-
Sample Loading: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.
-
Wash 1 (Neutral Lipids): Elute neutral lipids and cholesteryl esters by washing the cartridge with 5 mL of chloroform. Collect this fraction separately if these lipids are of interest.
-
Wash 2 (Fatty Acids): Elute free fatty acids by washing with 5 mL of acetone.
-
Elution (Phospholipids): Elute the target phospholipids from the cartridge using 5 mL of methanol.
-
Drying and Reconstitution: Dry the eluted phospholipid fraction under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
Visualizations: Workflows and Logic Diagrams
General Lipidomics Workflow
The following diagram illustrates a typical workflow for the analysis of labeled lipids, highlighting critical stages for low-abundance species.
Caption: General workflow for quantifying labeled lipids.
Troubleshooting Low Signal
This logic diagram provides a step-by-step guide to diagnosing the cause of a low signal for your target lipid.
Caption: Troubleshooting flowchart for low signal intensity.
Example Signaling Pathway Integration
This diagram shows how a labeled fatty acid is incorporated into a key signaling lipid, phosphatidylinositol 4,5-bisphosphate (PIP2), illustrating the importance of accurate quantification for pathway analysis.
Caption: Incorporation of a labeled fatty acid into the PI signaling pathway.
References
- 1. zefsci.com [zefsci.com]
- 2. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 3. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Opti-nQL: An Optimized, Versatile and Sensitive Nano-LC Method for MS-Based Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improvement of total lipid and glycerophospholipid recoveries from various food matrices using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Advanced Solutions for Co-elution in ¹³C Lipidomics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of co-eluting species in the liquid chromatography-mass spectrometry (LC-MS) analysis of ¹³C-labeled lipids.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My ¹³C-labeled lipid is completely co-eluting with its unlabeled (¹²C) counterpart in my reversed-phase LC-MS analysis.
-
Q: Why is this happening and how can I achieve separation?
A: This is a common occurrence as ¹³C-labeling typically does not significantly alter the hydrophobicity of a lipid, leading to nearly identical retention times in reversed-phase chromatography.[1] However, a subtle phenomenon known as the "chromatographic isotope effect" can be exploited. Molecules with heavier isotopes can have slightly different physicochemical properties, which may lead to minor changes in their interaction with the stationary phase. In reversed-phase LC, ¹³C-labeled lipids often elute slightly earlier than their unlabeled counterparts.[2]
Solutions:
-
Shallow the Gradient: A very shallow gradient around the elution point of your lipid of interest can amplify the small difference in retention time between the ¹³C and ¹²C species.[2] Start with a scouting run to determine the approximate elution time and then design a gradient that changes by only a few percent of the organic mobile phase over several minutes around that time.[2]
-
Increase Column Length or Use a Column with Higher Efficiency: A longer column or a column packed with smaller particles (sub-2 µm) increases the number of theoretical plates, which enhances the resolving power and may allow for the separation of the isotopologues.[2]
-
Change the Organic Modifier: The choice of organic solvent in the mobile phase can influence the chromatographic isotope effect. If you are using acetonitrile, consider switching to methanol, or vice versa.[2] Methanol can offer different selectivity due to its different solvent properties.[2]
-
Lower the Column Temperature: Reducing the column temperature can sometimes improve resolution, but be aware that this will also increase backpressure and lengthen retention times.[2]
-
Problem 2: I am observing a single, broad, or shouldered peak in my chromatogram, and the mass spectrum shows both my ¹³C-labeled lipid and another isobaric lipid species.
-
Q: How can I resolve these two different lipid species?
A: This is a classic case of co-elution of isobaric compounds (molecules with the same nominal mass but different elemental compositions). While high-resolution mass spectrometry can often distinguish these, chromatographic separation is the preferred solution for robust quantification and confident identification.
Solutions:
-
Optimize Chromatographic Selectivity:
-
Column Chemistry: If using a standard C18 column, consider switching to a stationary phase with different selectivity. A C30 column, for instance, offers high shape selectivity and is excellent for separating structurally related isomers.[3] Phenyl-hexyl columns can also provide alternative selectivity.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives like ammonium formate or acetate can influence the separation of different lipid classes.[4]
-
-
Employ Orthogonal Chromatography: If reversed-phase LC is not providing adequate separation, consider using a different chromatographic mode.
-
Utilize Ion Mobility Spectrometry (IMS): IMS, when coupled with LC-MS, provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase.[5] This can often resolve co-eluting isobaric and even isomeric species.[5]
-
Problem 3: My MS/MS spectrum for my ¹³C-labeled lipid appears "dirty" or contains fragment ions that are not from my lipid of interest.
-
Q: What is causing this and how can I obtain cleaner MS/MS spectra for identification?
A: This is likely due to the co-elution of your ¹³C-labeled lipid with other lipids or matrix components. When multiple precursors enter the collision cell at the same time, the resulting MS/MS spectrum is a composite of all the fragmented ions, which complicates identification.
Solutions:
-
Improve Chromatographic Resolution: Refer to the solutions in Problem 2 to better separate your lipid of interest from interfering compounds. Even partial separation can lead to cleaner MS/MS spectra at the apex of the peak.
-
Decrease the MS/MS Isolation Window: A narrower isolation window for your precursor ion will reduce the chances of co-isolating and fragmenting nearby ions. This is particularly effective with high-resolution mass spectrometers.
-
Use High-Resolution MS/MS: A high-resolution mass analyzer (like an Orbitrap or TOF) for your fragment ions can help to distinguish between fragment ions from your lipid of interest and those from co-eluting species based on their accurate mass.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: Is it always necessary to chromatographically separate my ¹³C-labeled internal standard from the unlabeled analyte?
A1: No, in many cases, especially for quantification, it is preferable for the stable isotope-labeled internal standard (SIL-IS) to co-elute with the analyte.[2] The mass spectrometer can easily distinguish them based on their mass-to-charge ratio (m/z).[2] Co-elution ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression, leading to more accurate quantification.[2] HILIC is a good example where lipids of the same class co-elute, which is advantageous for quantification using a single class-specific SIL-IS.[7]
-
Q2: How much of a retention time shift can I expect from ¹³C labeling?
A2: In reversed-phase chromatography, the retention time shift due to ¹³C labeling is typically very small, often negligible.[1] Any observed shift is usually to a slightly earlier retention time.[2] In contrast, deuterium (²H) labeling can lead to more significant retention time shifts.[1]
-
Q3: Can high-resolution mass spectrometry (HRMS) alone solve all co-elution problems?
A3: While HRMS is a powerful tool for distinguishing between isobaric species with different elemental compositions, it cannot differentiate between isomers (molecules with the same elemental composition but different structures).[4] For example, different positional isomers of a fatty acid on a glycerol backbone will have the same accurate mass and require chromatographic separation for differentiation. Therefore, a combination of chromatography and HRMS is the most powerful approach for comprehensive lipid analysis.
-
Q4: What are the key benefits of using ¹³C-labeled lipids as internal standards?
A4: ¹³C-labeled lipids are considered the gold standard for internal standards in lipidomics. They have nearly identical chemical and physical properties to their endogenous counterparts, meaning they behave similarly during sample extraction, chromatography, and ionization.[8] This allows them to accurately correct for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[8]
-
Q5: What software tools can help in dealing with co-eluting peaks?
A5: Several software packages have features for chromatographic deconvolution, which mathematically separates overlapping peaks. These tools use algorithms to identify unique mass spectra across a chromatographic peak to resolve the signals from individual components. Some instrument vendor software includes deconvolution tools. Additionally, third-party software like MS-DIAL and XCMS are widely used in metabolomics and lipidomics and have functionalities to handle complex datasets with co-eluting species.
Quantitative Data Summary
The following table summarizes the expected outcomes of different analytical strategies for resolving co-eluting ¹³C-labeled and unlabeled lipids.
| Strategy | Parameter | Expected Outcome | Typical Application |
| Standard RPLC | Gradient | Complete co-elution | Routine quantification using SIL-IS |
| Column | Standard C18, 100mm | High-throughput analysis | |
| Optimized RPLC | Gradient | Shallow gradient (e.g., 0.5% B/min) | Baseline or partial separation of ¹³C/¹²C |
| Column | Long C18 or C30 (>150mm) | Isotope effect studies, resolving isomers | |
| HILIC | Separation | Based on headgroup polarity | Class-based separation |
| Co-elution | Lipids within the same class co-elute | Accurate quantification with class-specific IS | |
| HRMS | Mass Resolution | > 60,000 | Distinguishing ¹³C-labeled from isobaric species |
| Mass Accuracy | < 5 ppm | Confident formula determination | |
| LC-IM-MS | Orthogonal Separation | Gas-phase separation by CCS | Resolving co-eluting isomers and isobars |
| Peak Capacity | Significantly increased | Complex lipid extracts |
Experimental Protocols
General Lipid Extraction from Plasma (MTBE Method)
This protocol is adapted from Matyash et al. and is suitable for a broad range of lipids.[9]
-
To 100 µL of plasma in a glass tube, add a predefined amount of your ¹³C-labeled internal standard mixture.
-
Add 1.5 mL of methanol and vortex thoroughly.
-
Add 5 mL of methyl-tert-butyl ether (MTBE) and shake for 1 hour at room temperature.
-
Induce phase separation by adding 1.25 mL of water and vortexing for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper (organic) phase into a new glass tube.
-
Re-extract the lower aqueous phase with 2 mL of the MTBE/methanol/water (10:3:2.5, v/v/v) solvent mixture, centrifuge, and combine the upper organic phase with the first extract.
-
Dry the combined organic extracts under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 200 µL) of your initial LC mobile phase or a suitable solvent like isopropanol/acetonitrile (1:1, v/v) for analysis.
LC-MS Method for Separation of Lipid Species
This is a general-purpose reversed-phase method that can be adapted to resolve many lipid classes.
-
Column: C18 reversed-phase column with a particle size of ≤1.8 µm (e.g., 2.1 x 150 mm).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]
-
Flow Rate: 0.250 mL/min.[10]
-
Column Temperature: 40°C.[10]
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: Ramp linearly to 100% B
-
20-25 min: Hold at 100% B
-
25.1-30 min: Return to 30% B and equilibrate
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Full scan with data-dependent MS/MS (ddMS2).
-
Mass Resolution: > 60,000 (for full scan).
-
Scan Range: m/z 150-1500.
-
Visualizations
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. unipub.uni-graz.at [unipub.uni-graz.at]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Software for Correcting Mass Isotopomer Distribution Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mass isotopomer distribution data. The following information is designed to address specific issues you may encounter during your experiments and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is mass isotopomer distribution analysis (MIDA) and why is data correction necessary?
A1: Mass isotopomer distribution analysis (MIDA) is a technique that uses stable isotopes (e.g., ¹³C, ¹⁵N) to trace metabolic pathways and measure the synthesis rates of biological polymers.[1] Raw data from mass spectrometry (MS) reflects the distribution of mass isotopomers, which are molecules of the same elemental composition but with different numbers of heavy isotopes. However, this raw data is influenced by several factors that require correction to obtain accurate biological information. The primary reason for correction is the natural abundance of heavy isotopes in all elements (e.g., ¹³C is about 1.1% of all carbon).[2][3] This natural abundance contributes to the measured signal and can obscure the true extent of isotope labeling from the experimental tracer.
Q2: What are the common sources of error in mass isotopomer distribution data?
A2: Several factors can introduce errors into your mass isotopomer distribution data, necessitating correction. These include:
-
Natural Isotope Abundance: The presence of naturally occurring heavy isotopes in both the target molecule and any derivatization agents can artificially inflate the mass isotopomer peaks.[3][4]
-
Isotopic Purity of the Tracer: The isotopic tracer used in the experiment may not be 100% pure, meaning it contains a small fraction of unlabeled or differently labeled molecules.[5][6]
-
Overlapping Peaks: Signals from other metabolites or fragments in the sample can overlap with the mass isotopomer peaks of the analyte of interest, leading to inaccurate intensity measurements.[7][8]
-
Ionization Source Effects: Processes within the mass spectrometer's ion source, such as fragmentation and rearrangement, can alter the mass isotopomer distribution.[2]
-
Instrumental Inaccuracy: Quantitative inaccuracies in the mass spectrometer itself can affect the measured ratios of mass isotopomers.[1]
Q3: What software is available for correcting mass isotopomer distribution data?
A3: A variety of software tools are available to correct for the aforementioned errors. Some commonly used software includes:
-
IsoCor: A user-friendly software that corrects for natural isotope abundance and tracer impurity for any chemical element.[4][5][6][9]
-
Isotope Correction Toolbox (ICT): A tool capable of handling tandem mass spectrometry data and correcting for ion fragmentation.[4]
-
PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions): A MATLAB-based tool that automates the extraction and correction of isotopic information from MS datasets.[10]
-
GCMS correction: An "R" program designed to separate natural isotope distribution and correct for overlapping peaks in GC-MS data.[8]
-
Other tools: Several other software packages and custom algorithms have been developed for specific applications and instrument types.[3][11]
Troubleshooting Guides
Issue 1: Inaccurate correction for natural isotope abundance.
Symptom: The corrected data shows negative values for some isotopomer fractions or the sum of fractions is not equal to one.
Possible Cause: The elemental formula of the metabolite or derivatization agent used for correction is incorrect.
Solution:
-
Verify Elemental Formulas: Double-check the chemical formulas for your target metabolite and any derivatizing agents. Ensure the number of atoms for each element is accurate.
-
Software Input: Confirm that the correct formulas have been entered into the correction software.
-
Correction Matrix: Understand that the correction is typically performed using a matrix-based method that mathematically subtracts the contribution of natural isotopes.[12] An incorrect matrix, resulting from an incorrect formula, will lead to erroneous results.
Issue 2: Overlapping spectral peaks are interfering with my analysis.
Symptom: The mass spectrum shows broad or asymmetric peaks for the target isotopomers, or the baseline is elevated.
Possible Cause: Co-eluting compounds or fragments have m/z values that overlap with your analyte's isotopomer peaks.
Solution:
-
Chromatographic Separation: Optimize your liquid chromatography (LC) or gas chromatography (GC) method to improve the separation of your target analyte from interfering compounds.
-
High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to resolve the overlapping peaks based on their exact masses.
-
Software Correction: Some software, like GCMS correction, offers functionalities to deconvolve overlapping peaks.[8]
Issue 3: The isotopic purity of my tracer is affecting the results.
Symptom: The calculated enrichment levels are systematically higher or lower than expected.
Possible Cause: The correction algorithm is not accounting for the exact isotopic composition of the tracer.
Solution:
-
Tracer Information: Obtain the certificate of analysis for your isotopic tracer to determine its precise isotopic purity.
-
Software with Purity Correction: Use software, such as IsoCor, that allows you to input the isotopic purity of the tracer for a more accurate correction.[5][6]
Experimental Protocols & Data Presentation
General Experimental Workflow for Mass Isotopomer Analysis
Caption: A generalized workflow for mass isotopomer analysis experiments.
Logical Diagram of the Data Correction Process
Caption: Logical flow of the mass isotopomer distribution data correction process.
Quantitative Data Summary
For quantitative comparisons, it is essential to present data in a clear and structured format. Below is an example of how to tabulate corrected mass isotopomer distribution data.
| Metabolite | Isotopomer | Uncorrected Abundance (%) | Corrected Abundance (%) |
| Glutamate | M+0 | 65.2 | 70.1 |
| M+1 | 25.8 | 20.5 | |
| M+2 | 7.5 | 8.0 | |
| M+3 | 1.5 | 1.4 | |
| Lactate | M+0 | 80.1 | 85.3 |
| M+1 | 15.3 | 10.2 | |
| M+2 | 4.6 | 4.5 |
This table allows for a direct comparison of the raw (uncorrected) and processed (corrected) data, highlighting the impact of the correction software.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A Flexible Tool to Correct Superimposed Mass Isotopologue Distributions in GC-APCI-MS Flux Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. en-trust.at [en-trust.at]
- 8. sourceforge.net [sourceforge.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling [scirp.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Labyrinth of Lipidomics: A Guide to Validating 13C-Labeled Mass Spectrometry Data
For researchers, scientists, and drug development professionals venturing into the intricate world of lipidomics, the accurate validation of mass spectrometry data is paramount. This is especially true when employing stable isotope labeling with 13C to trace the metabolic fate of lipids. This guide provides an objective comparison of key validation strategies, supported by experimental data, to ensure the integrity and reproducibility of your findings.
The journey from a complex biological sample to meaningful biological insights is paved with potential pitfalls, including sample degradation, matrix effects, and instrumental variability.[1] Robust validation methods are therefore not just a recommendation but a necessity for generating high-quality, reliable data. This guide will explore three critical pillars of validation: the use of 13C-labeled internal standards, sophisticated data normalization techniques, and specialized software for isotope correction.
The Gold Standard: 13C-Labeled Internal Standards
The use of internal standards is a cornerstone of quantitative mass spectrometry. Stable isotope-labeled internal standards, particularly those labeled with 13C, are considered the gold standard for lipidomics.[2] These standards, which are chemically identical to the endogenous lipids of interest but differ in mass due to the incorporation of 13C atoms, are added to samples at a known concentration before sample preparation. This allows for the correction of variability introduced during extraction, derivatization, and instrument analysis.[3]
A key advantage of 13C-labeled standards over deuterated (2H-labeled) standards is their near-identical chromatographic behavior to their unlabeled counterparts.[2] Deuterium labeling can sometimes lead to slight shifts in retention time, potentially compromising accurate quantification.[2]
One innovative approach to generating a comprehensive suite of internal standards is the in vivo 13C labeling of microorganisms like Pichia pastoris or Saccharomyces cerevisiae.[4][5] This strategy, sometimes referred to as Lipidome Isotope Labeling of Yeast (LILY), produces a complex mixture of uniformly 13C-labeled lipids that can be used to normalize a wide range of lipid species within a sample.[6][7]
Performance Comparison of Internal Standards
The effectiveness of different internal standardization strategies can be evaluated by comparing the coefficient of variation (CV%) for lipid quantification across multiple samples. A lower CV% indicates higher precision and better correction for analytical variability.
| Normalization Method | Average CV% for Lipid Species | Reference |
| Total Ion Count (TIC) | High (can be >30%) | [4] |
| Deuterated Internal Standard Mix | Moderate (variable) | [4] |
| Biologically Generated 13C-Labeled Internal Standard Mix | Significantly Reduced (often <15%) | [4][5] |
As the table indicates, normalization using a biologically generated 13C-labeled internal standard mixture resulted in a significant reduction in the CV% compared to other common methods, highlighting its superior performance in reducing analytical variability.[4][5]
Taming the Variables: Data Normalization Strategies
Beyond internal standards, various data normalization techniques are employed to correct for systematic variations and make data from different samples comparable. The choice of normalization method can significantly impact the final biological interpretation.[1][8]
Comparison of Common Normalization Methods
| Normalization Method | Principle | Advantages | Disadvantages |
| Sample Amount | Normalization to a biological measure like cell count or protein concentration.[8][9] | Conceptually straightforward and can account for differences in starting material. | Can be inaccurate if the chosen measure does not correlate well with the total lipid content.[8][10] |
| Total Ion Count (TIC) | Assumes that the total amount of ions detected is the same across all samples.[4] | Simple to implement. | Highly sensitive to a few highly abundant ions, which can skew the normalization. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median fold change of all lipid species relative to a reference spectrum.[8] | More robust to outliers than TIC normalization. | Assumes that the majority of lipid concentrations do not change between samples. |
| Median Normalization | Assumes the median lipid abundance is constant across samples.[8] | Less sensitive to extreme values than mean or sum normalization. | May not be appropriate if there are global changes in the lipidome. |
Recent studies suggest that a two-step normalization process, first by tissue weight before extraction and then by protein concentration after extraction, can effectively minimize sample variation and reveal true biological differences.[9]
The Digital Toolbox: Software for Isotope Correction
A crucial step in analyzing data from 13C-labeling experiments is the correction for the natural abundance of 13C and other isotopes.[2] This process, known as isotope correction, deconvolutes the measured isotopic patterns to determine the true extent of 13C incorporation from the tracer. Several software tools are available to perform this complex task.
Comparison of Isotope Correction Software
| Software | Key Features | Platform | Reference |
| IsoCor | Corrects for natural isotope abundance for any element and tracer. Supports high-resolution mass spectrometry data.[11][12] | Python (Command line and GUI) | [11] |
| ICT (Isotope Correction Toolbox) | Can correct tandem mass spectrometry data (MS/MS). Supports batch processing.[11] | Python (Command line) | [11] |
| IsoCorrectoR | Can handle high-resolution data and complex labeling patterns.[12] | R package | [12] |
| LipidMatch Normalizer | Open-source tool for relative quantification using internal standards.[13] | R package | [13] |
The choice of software will depend on the specific experimental design, the type of mass spectrometry data generated (e.g., full scan vs. MS/MS), and the user's programming proficiency.
Visualizing the Path to Validated Data
To provide a clear overview of the validation process, the following diagram illustrates a typical experimental workflow for validating 13C-labeled lipid mass spectrometry data.
Detailed Experimental Protocols
To ensure reproducibility, detailed and standardized protocols are essential. Below are key considerations for crucial steps in the validation workflow.
Protocol 1: Sample Preparation and Internal Standard Spiking
-
Sample Collection and Storage: Flash-freeze biological samples immediately after collection in liquid nitrogen and store at -80°C to prevent lipid degradation.
-
Internal Standard Preparation: Prepare a stock solution of the 13C-labeled internal standard mixture (e.g., 13C-labeled yeast lipid extract) in an appropriate organic solvent.
-
Spiking: Prior to lipid extraction, add a precise volume of the internal standard stock solution to each sample. The amount added should be sufficient to produce a strong signal without saturating the detector.
-
Lipid Extraction: Perform lipid extraction using a well-established method, such as the Folch or Bligh-Dyer method. Ensure consistent handling of all samples to minimize extraction variability.
Protocol 2: Data Acquisition by LC-MS/MS
-
Chromatographic Separation: Utilize a liquid chromatography (LC) method that provides good separation of the lipid classes of interest. Reversed-phase chromatography is commonly used for separating lipid species.[14][15]
-
Mass Spectrometry: Acquire data using a high-resolution mass spectrometer capable of resolving the isotopic peaks of the 13C-labeled and unlabeled lipids.[16]
-
Data-Dependent or Data-Independent Acquisition: Employ either data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions or data-independent acquisition (DIA) to fragment all ions within a specified mass range for more comprehensive fragmentation data.[17]
-
Quality Control Samples: Inject pooled quality control (QC) samples at regular intervals throughout the analytical run to monitor instrument performance and assess data quality.[18]
Protocol 3: Data Processing and Isotope Correction
-
Peak Picking and Alignment: Use a software package such as MS-DIAL or XCMS to detect and align chromatographic peaks across all samples.
-
Isotope Correction: Apply an isotope correction algorithm using a tool like IsoCor or ICT.[11]
-
Input: Provide the software with the raw data (peak list with m/z and intensity), the elemental composition of the lipid of interest, and the isotopic tracer used (e.g., 13C).
-
Correction: The software will calculate and subtract the contribution of naturally occurring isotopes from the measured signal.[19]
-
Output: The corrected data will show the true isotopologue distribution, reflecting the incorporation of the 13C label.[19]
-
-
Normalization: Normalize the isotope-corrected data using an appropriate method as discussed in the "Taming the Variables" section.
-
Statistical Analysis: Perform statistical tests to identify significant changes in lipid levels or 13C enrichment between different experimental groups.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Evaluating sample normalization methods for MS-based multi-omics and the application to a neurodegenerative mouse model - Analyst (RSC Publishing) DOI:10.1039/D4AN01573H [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 13C-isotope-based protocol for prenyl lipid metabolic analysis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yeast Extract Kits â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 17. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ¹³C Tracer Results: A Comparative Guide to Alternative Metabolic Analysis Methods
Quantitative Comparison of Metabolic Analysis Methodologies
The choice of method for analyzing metabolic phenotypes dictates the nature and resolution of the obtained data. While ¹³C-MFA provides a detailed map of intracellular fluxes, other techniques offer complementary information on cellular bioenergetics, theoretical metabolic capabilities, and the underlying molecular machinery.
| Method | Principle | Key Outputs | Advantages | Limitations |
| ¹³C Metabolic Flux Analysis (¹³C-MFA) | Utilizes stable isotope tracers (e.g., ¹³C-glucose) to experimentally measure the flow of carbon through metabolic pathways.[1][2] | Absolute or relative intracellular reaction rates (fluxes).[2] | Provides a direct, quantitative measure of pathway activity; can resolve fluxes in parallel pathways and cycles.[4] | Technically demanding, requires specialized instrumentation (MS or NMR), and data analysis is computationally intensive.[4] |
| Seahorse XF Analysis | Measures real-time extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess glycolysis and mitochondrial respiration, respectively.[5] | Bioenergetic parameters: basal glycolysis, glycolytic capacity, basal respiration, maximal respiration, ATP production.[6] | Provides a real-time, functional assessment of cellular bioenergetics; high-throughput capabilities.[5] | Does not provide information on specific intracellular fluxes; indirect measure of metabolic pathways. |
| Flux Balance Analysis (FBA) | A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints of a genome-scale metabolic model.[7][8][9] | Predicted flux distribution across the entire metabolic network.[9] | Genome-scale analysis, allows for in silico gene knockout and perturbation studies.[7][8] | Relies on a defined objective function which may not always reflect the true cellular state; does not directly incorporate experimental flux data.[10] |
| Transcriptomics (e.g., RNA-seq) | Measures the abundance of RNA transcripts in a cell, providing a snapshot of gene expression. | Relative or absolute abundance of gene transcripts. | Genome-wide coverage, identifies differentially expressed genes and pathways. | Poor correlation between transcript levels and metabolic fluxes due to post-transcriptional, translational, and post-translational regulation.[11] |
| Proteomics | Measures the abundance of proteins in a cell, representing the enzymatic machinery available for metabolic reactions. | Relative or absolute abundance of proteins. | Provides a more direct measure of the catalytic potential for metabolic reactions than transcriptomics. | Protein abundance does not always correlate with enzyme activity and metabolic flux due to post-translational modifications and allosteric regulation.[11] |
Cross-Validation Data: A Side-by-Side Look
Direct quantitative comparison between these methods highlights their complementary nature. Below are examples of how data from these different approaches can be structured for comparative analysis.
¹³C-MFA vs. Seahorse XF Analysis
This table illustrates the expected outcomes when treating cells with a metabolic inhibitor, D-Mannoheptulose, a competitive inhibitor of hexokinase.[12] The data from both methods corroborates the inhibition of glycolysis.
| Parameter | ¹³C-MFA with [U-¹³C₆]-Glucose | Seahorse XF Glycolysis Stress Test | Interpretation |
| Glycolytic Flux | Drastic reduction in the fractional labeling of glycolytic intermediates (e.g., pyruvate, lactate).[12] | Significant decrease in basal glycolysis, glycolytic capacity, and glycolytic reserve.[12] | Both methods confirm a shutdown of the glycolytic pathway. |
| Metabolite Levels | Accumulation of intracellular glucose and depletion of glucose-6-phosphate and other downstream glycolytic intermediates.[12] | Not directly measured. | ¹³C-MFA provides specific information on the point of inhibition. |
| Oxygen Consumption Rate (OCR) | Not directly measured. | Potential initial increase as cells compensate by upregulating oxidative phosphorylation, followed by a decrease with prolonged exposure.[12] | Seahorse XF reveals the immediate bioenergetic response to glycolytic inhibition. |
¹³C-MFA vs. Flux Balance Analysis (FBA)
The following table compares experimentally determined fluxes in E. coli using ¹³C-MFA with fluxes predicted by FBA under aerobic conditions. While there is some agreement, discrepancies highlight the importance of experimental validation.
| Metabolic Reaction | ¹³C-MFA Flux (mmol/gDW/hr) | FBA Predicted Flux (mmol/gDW/hr) |
| Glucose Uptake | 10.0 | 10.0 (Constraint) |
| Glycolysis (Phosphofructokinase) | 7.5 | 8.2 |
| Pentose Phosphate Pathway (G6PDH) | 2.5 | 1.8 |
| TCA Cycle (Citrate Synthase) | 4.8 | 5.5 |
| Acetate Secretion | 1.2 | 0.5 |
¹³C-MFA vs. Transcriptomics and Proteomics
The relationship between metabolic flux and gene or protein expression is often not linear due to complex regulatory mechanisms.[11] The following table presents a conceptual comparison, illustrated with hypothetical data, of how flux through a pathway might compare to the expression of a rate-limiting enzyme.
| Condition | ¹³C-MFA Flux (Relative Units) | Gene Expression (Fold Change) | Protein Abundance (Fold Change) | Interpretation |
| Control | 1.0 | 1.0 | 1.0 | Baseline metabolic state. |
| Treatment A | 2.5 | 1.2 | 1.1 | Increased flux is likely due to allosteric activation or post-translational modifications, not changes in enzyme levels. |
| Treatment B | 1.8 | 3.0 | 2.5 | Increased gene and protein expression contribute to the observed increase in flux, but the relationship is not directly proportional. |
| Treatment C | 0.5 | 0.9 | 1.0 | Decreased flux is likely due to feedback inhibition or substrate limitation, despite no change in enzyme expression. |
Experimental Protocols
Detailed and robust experimental design is critical for obtaining high-quality, reproducible data.
¹³C Metabolic Flux Analysis (¹³C-MFA)
This protocol provides a generalized workflow for ¹³C-MFA in mammalian cells.
-
Cell Culture and Labeling:
-
Seed cells in a 6-well plate at a density that ensures they are in the exponential growth phase during the experiment.[13]
-
Culture cells in a defined medium containing the selected ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose) as the primary carbon source.[14]
-
Incubate for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time.[13][15] This typically requires preliminary time-course experiments.[13]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell extract. Centrifuge to pellet cell debris.
-
-
Sample Analysis:
-
Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[13]
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites.[13]
-
-
Flux Calculation:
-
Measure extracellular rates of substrate uptake and product secretion (e.g., glucose, lactate, glutamine) from the spent medium.[4][16]
-
Use a computational software package (e.g., INCA, Metran) to fit the measured mass isotopomer distributions and extracellular rates to a metabolic network model to estimate intracellular fluxes.[4]
-
Seahorse XF Glycolysis Stress Test
This protocol outlines the steps for performing a Seahorse XF Glycolysis Stress Test.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to attach and grow overnight in a standard CO₂ incubator.[17]
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[18]
-
-
Assay Preparation:
-
Compound Loading and Assay Execution:
-
Load the injector ports of the hydrated sensor cartridge with the following compounds: glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a competitive inhibitor of hexokinase).[6]
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and run the Glycolysis Stress Test protocol. The instrument will sequentially inject the compounds and measure ECAR and OCR.[6]
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the kinetic data and calculate key parameters of glycolytic function, including basal glycolysis, glycolytic capacity, and glycolytic reserve.[6]
-
Visualizing Workflows and Pathways
Experimental and Analytical Workflow for ¹³C-MFA
Cross-Validation Logic Flow
Central Carbon Metabolism and Key Junctions
By integrating data from these diverse yet complementary methodologies, researchers can build a more comprehensive and robust understanding of cellular metabolism, leading to more impactful discoveries in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 8. Flux Balance Analysis (FBA) - Creative Proteomics MFA [creative-proteomics.com]
- 9. What is flux balance analysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tabaslab.com [tabaslab.com]
- 18. static1.squarespace.com [static1.squarespace.com]
A Head-to-Head Comparison: Propane-1,2,3-triyl tripalmitate-13C3 vs. 2H-Labeled Lipids in Research
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic labeling strategy is a critical decision that profoundly impacts experimental outcomes in metabolic research, drug development, and clinical diagnostics. This guide provides an in-depth, objective comparison between Propane-1,2,3-triyl tripalmitate-13C3 and 2H-labeled lipids, offering supporting experimental data, detailed protocols, and visual guides to inform your selection process.
Stable isotope labeling is a powerful technique that allows for the tracing and quantification of molecules within complex biological systems. Both carbon-13 (¹³C) and deuterium (²H) are non-radioactive isotopes widely employed for this purpose. Propane-1,2,3-triyl tripalmitate-¹³C₃, a triglyceride with three ¹³C atoms in its glycerol backbone, serves as a specific tracer for lipid metabolism. In contrast, 2H-labeled lipids, where hydrogen atoms are substituted with deuterium, represent a broader class of tracers used in a variety of biophysical and metabolic studies. This guide will dissect the key differences in their performance, applications, and analytical methodologies.
Quantitative Performance Comparison
The choice between ¹³C and ²H labeling often hinges on the analytical technique employed and the specific research question. The following tables summarize the key quantitative parameters for each type of labeled lipid.
| Parameter | Propane-1,2,3-triyl tripalmitate-¹³C₃ | 2H-Labeled Lipids | Key Considerations & References |
| Primary Analytical Techniques | Mass Spectrometry (LC-MS, GC-MS), NMR Spectroscopy | NMR Spectroscopy (²H-NMR), Neutron Scattering, Mass Spectrometry | The choice of technique depends on the desired information (e.g., flux, structure, dynamics).[1][2][3] |
| Typical Applications | Metabolic flux analysis, internal standard for quantification.[1][3] | Studying membrane structure and dynamics, lipid domain analysis, metabolic flux analysis.[4][5][6][7] | ¹³C is often preferred for metabolic flux studies due to lower kinetic isotope effects.[8] |
| Kinetic Isotope Effect (KIE) | Generally negligible to small. | Can be significant, potentially altering reaction rates.[4][8][9] | The C-²H bond is stronger than the C-¹H bond, leading to slower reaction rates when this bond is broken.[8][9] |
| Background Abundance | Natural abundance of ¹³C is ~1.1%.[3] | Natural abundance of ²H is ~0.015%.[3] | The higher natural abundance of ¹³C can lead to a higher background signal in mass spectrometry, requiring correction.[3] |
| Detection Sensitivity (MS) | High sensitivity, but can be affected by endogenous unlabeled species.[9] | High sensitivity; can offer a better signal-to-background ratio in some applications.[10] | One study noted that endogenous fatty acids had a greater suppressive effect on the measurement of ¹³C-labeled fatty acids compared to ²H-labeled ones.[9] |
| Detection Sensitivity (NMR) | Lower sensitivity compared to ¹H-NMR.[11][12] | Lower sensitivity than ¹H-NMR, but specific detection of the ²H signal is possible.[7][13] | NMR is an inherently less sensitive technique than mass spectrometry.[3][12] |
| Cost | Generally higher due to the cost of ¹³C-enriched precursors. | Can be more cost-effective, especially when using D₂O for labeling.[14] | The cost of custom synthesis for specific labeled lipids can vary significantly. |
| Stability | Highly stable. | Potential for deuterium-hydrogen exchange in protic solvents.[15] | This is a crucial consideration for sample storage and preparation. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of ¹³C-labeled and ²H-labeled lipids.
Protocol 1: Metabolic Tracing of Propane-1,2,3-triyl tripalmitate-¹³C₃ using LC-MS
This protocol outlines a general workflow for tracing the metabolic fate of ¹³C-labeled tripalmitate in a cell culture model.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Introduce Propane-1,2,3-triyl tripalmitate-¹³C₃ to the culture medium at a predetermined concentration.
-
Incubate for a specific time course to allow for cellular uptake and metabolism.
2. Lipid Extraction:
-
Harvest the cells and quench metabolic activity (e.g., with cold methanol).
-
Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.
-
Dry the lipid extract under a stream of nitrogen.
3. Sample Preparation for LC-MS:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water).
-
Add an internal standard if necessary for absolute quantification.
-
Transfer the sample to an autosampler vial.
4. LC-MS Analysis:
-
Inject the sample onto a suitable liquid chromatography column (e.g., C18 reversed-phase).
-
Elute the lipids using a gradient of mobile phases.
-
Detect the labeled and unlabeled lipid species using a high-resolution mass spectrometer.
-
Acquire data in full scan mode to observe all isotopologues.
5. Data Analysis:
-
Identify the ¹³C-labeled metabolites based on their mass-to-charge ratio (m/z).
-
Correct for the natural abundance of ¹³C.
-
Quantify the incorporation of ¹³C into downstream lipid species to determine metabolic flux.
Protocol 2: Analysis of 2H-Labeled Lipids in Model Membranes by ²H-NMR Spectroscopy
This protocol describes the preparation and analysis of model membranes containing deuterated lipids to study membrane properties.
1. Preparation of Model Membranes:
-
Co-dissolve the desired lipids, including the ²H-labeled lipid, in a suitable organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer of choice to form multilamellar vesicles (MLVs).
-
Subject the MLVs to freeze-thaw cycles to ensure homogeneity.
2. NMR Sample Preparation:
-
Transfer the hydrated lipid suspension to an NMR tube.
-
Centrifuge the sample to pellet the lipid vesicles.
3. ²H-NMR Spectroscopy:
-
Acquire ²H-NMR spectra at a controlled temperature.
-
Use a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.
-
The resulting spectrum will show a characteristic Pake doublet for each deuterated position.
4. Data Analysis:
-
Measure the quadrupolar splitting (ΔνQ) from the spectrum.
-
The magnitude of the quadrupolar splitting is related to the order parameter (SCD) of the C-²H bond, which provides information about the orientational order and dynamics of the lipid acyl chains.
-
Analyze changes in the quadrupolar splitting as a function of temperature or membrane composition to study phase transitions and lipid-protein interactions.[7][8][11]
Visualizing Pathways and Workflows
Diagrams are invaluable for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language.
Caption: Metabolic fate of Propane-1,2,3-triyl tripalmitate-¹³C₃.
Caption: General workflow for stable isotope tracing in lipidomics.
Conclusion: Making an Informed Choice
The decision between using Propane-1,2,3-triyl tripalmitate-¹³C₃ and 2H-labeled lipids is multifaceted and depends heavily on the specific research objectives and available instrumentation.
Choose Propane-1,2,3-triyl tripalmitate-¹³C₃ for:
-
Metabolic flux analysis of triglyceride metabolism: Its specific labeling of the glycerol backbone provides a clear tracer for lipolysis and subsequent metabolic pathways.
-
Quantitative studies using mass spectrometry: When used as an internal standard, it can correct for variations in sample preparation and instrument response.
-
Experiments where minimizing kinetic isotope effects is crucial: The smaller mass difference between ¹²C and ¹³C generally leads to negligible KIEs.
Choose 2H-Labeled Lipids for:
-
Studying membrane structure and dynamics: ²H-NMR is a powerful tool for investigating lipid order, phase behavior, and interactions within membranes.
-
Neutron scattering experiments: The significant difference in scattering length between hydrogen and deuterium makes ²H-labeled lipids ideal for these structural studies.
-
Cost-sensitive metabolic tracing studies: Deuterium labeling, particularly with D₂O, can be a more economical option.
-
Applications where a high signal-to-background ratio is paramount in mass spectrometry.
By carefully considering the advantages and disadvantages outlined in this guide, researchers can select the most appropriate isotopic labeling strategy to achieve their scientific goals with precision and accuracy.
References
- 1. A 13C and 2H nuclear magnetic resonance study of phosphatidylcholine/cholesterol interactions: characterization of liquid-gel phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. estudogeral.uc.pt [estudogeral.uc.pt]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Recombination between 13C and 2H to Form Acetylide (13C22H−) Probes Nanoscale Interactions in Lipid Bilayers via Dynamic Secondary Ion Mass Spectrometry: Cholesterol and GM1 Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 15. portal.research.lu.se [portal.research.lu.se]
A Researcher's Guide to Reproducibility in Lipid Flux Measurements Using 13C Tracers
For researchers, scientists, and professionals in drug development, understanding the dynamics of lipid metabolism is crucial. Stable isotope tracers, particularly Carbon-13 (13C), have become a gold-standard for measuring lipid flux, offering a window into the intricate processes of lipid synthesis, transport, and breakdown.[1] This guide provides a comparative overview of the reproducibility of lipid flux measurements using 13C tracers, supported by experimental data and detailed protocols.
Data on Reproducibility
The precision of lipid flux measurements is a critical factor in the reliability of experimental outcomes. The reproducibility of these measurements can be influenced by the choice of tracer, the analytical method, and the experimental conditions. Below is a summary of reported reproducibility data for lipid flux analysis using 13C tracers.
| Measurement | Tracer | Analytical Method | Organism/Cell Type | Intra-Day CV (%) | Inter-Day CV (%) | Citation |
| Palmitate Flux | [U-13C]palmitate | GC/C/IRMS | Human | 12 | 8 | [2] |
| Palmitate Flux | [1-14C]palmitate (for comparison) | Scintillation Counting | Human | 11 | 13 | [2] |
| General Metabolites | Stable Isotope-Labeled Compounds | Not Specified | Not Specified | Median CV: 16.6 | Not Reported | |
| Various Lipids | Not Specified (General Lipidomics) | LC-MS/MS | Not Specified | <20 (most 5-10) | Not Reported |
CV: Coefficient of Variation; GC/C/IRMS: Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Note: The selection of the 13C tracer can significantly impact the precision of flux estimates. For instance, studies have shown that for analyzing glycolysis and the pentose phosphate pathway, [1,2-13C2]glucose provides more precise estimates than the more commonly used [1-13C]glucose. For the TCA cycle, [U-13C5]glutamine is often preferred.[3]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are generalized, step-by-step protocols for two common types of lipid flux experiments: de novo lipogenesis (DNL) and fatty acid uptake.
Protocol 1: De Novo Lipogenesis Measurement with [U-13C6]Glucose
This protocol outlines the measurement of the synthesis of new fatty acids from a glucose precursor.
1. Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare a labeling medium by replacing the standard glucose with [U-13C6]glucose. The medium should also be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled glucose and fatty acids.
-
Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for a predetermined time (e.g., 24-72 hours) to allow for the incorporation of the 13C label into newly synthesized lipids.
2. Metabolite Extraction (Total Lipids):
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Add a 2:1 mixture of methanol:chloroform to the cell pellet and vortex thoroughly to lyse the cells and extract lipids.
-
Add 1 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase, which contains the lipids.
3. Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a methanolic potassium hydroxide (KOH) solution and heat to saponify the fatty acids.
-
Acidify the solution and extract the free fatty acids with hexane.
-
Evaporate the hexane and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
4. GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The GC will separate the different fatty acid species.
-
The MS will detect the mass-to-charge ratio of the FAMEs, allowing for the determination of the mass isotopologue distribution (MID) for each fatty acid.
5. Data Analysis:
-
Correct the raw MID data for the natural abundance of 13C.
-
Calculate the fractional contribution of de novo synthesis to each fatty acid pool based on the corrected MID.
Protocol 2: Fatty Acid Uptake and Flux Measurement with [U-13C]Palmitate Infusion (In Vivo)
This protocol describes the measurement of the rate of appearance of a specific fatty acid in the plasma.
1. Tracer Preparation and Infusion:
-
Prepare a sterile solution of [U-13C]palmitate bound to albumin.
-
Establish intravenous access in the subject.
-
Administer a primed-continuous infusion of the [U-13C]palmitate tracer. The priming dose helps to achieve isotopic steady state more quickly.
2. Blood Sampling:
-
Collect blood samples at baseline (before the infusion starts) and at regular intervals during the infusion (e.g., every 10-15 minutes) once a steady state is expected.
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
3. Plasma Separation and Lipid Extraction:
-
Centrifuge the blood samples to separate the plasma.
-
Extract total lipids from the plasma using a method such as the Folch or Bligh-Dyer procedure.
4. Fatty Acid Derivatization and Analysis:
-
Isolate the fatty acid fraction from the total lipid extract.
-
Derivatize the fatty acids to a volatile form, such as FAMEs.
-
Analyze the isotopic enrichment of the derivatized fatty acid (e.g., palmitate) in the plasma samples using GC-MS or GC/C/IRMS.
5. Flux Calculation:
-
Calculate the rate of appearance (Ra) of the fatty acid using the steady-state isotope dilution equation:
-
Ra = Infusion Rate × [(Enrichment of Infusate / Enrichment of Plasma) - 1]
-
-
The Ra represents the flux of the fatty acid into the plasma compartment.
Visualizing Key Pathways in Lipid Metabolism
Understanding the underlying biochemical pathways is essential for interpreting lipid flux data. The following diagrams, generated using the DOT language, illustrate the de novo lipogenesis pathway and its regulation by the SREBP-1c signaling cascade.
Caption: The de novo lipogenesis pathway from citrate to palmitate.
Caption: Insulin signaling pathway leading to the activation of SREBP-1c.
Comparison of 13C Tracer Methodologies
The choice of 13C tracer is a critical decision in designing a lipid flux experiment. The most common precursors used to trace de novo lipogenesis are 13C-labeled glucose and acetate.
-
[U-13C6]Glucose: This tracer is often used to assess the contribution of carbohydrates to lipid synthesis. It provides a comprehensive view of the metabolic fate of glucose carbons as they move through glycolysis, the TCA cycle, and into the lipogenic pathway. However, the dilution of the 13C label at various metabolic steps can make the interpretation of the data complex.
-
[1,2-13C2]Acetate or [1-13C]Acetate: Acetate is a more direct precursor for the acetyl-CoA pool used for fatty acid synthesis. Using 13C-acetate can simplify the analysis as it bypasses the complexities of glycolysis and the pyruvate dehydrogenase complex. This can lead to higher enrichment in the final fatty acid products and potentially more precise measurements of the direct lipogenic flux.
-
[U-13C]Palmitate and other fatty acid tracers: These tracers are used to measure the flux of existing fatty acids, including their uptake by tissues, oxidation, and esterification into complex lipids. They do not measure de novo synthesis but are essential for understanding the dynamics of fatty acid transport and utilization.
Alternative Approaches:
-
Deuterated Water (2H2O): While not a 13C tracer, 2H2O is another common method for measuring de novo lipogenesis. The deuterium from 2H2O is incorporated into newly synthesized fatty acids. This method is relatively simple to implement but provides less detailed information about the carbon sources for lipogenesis compared to 13C tracers.
The measurement of lipid flux using 13C tracers is a powerful technique for elucidating the mechanisms of lipid metabolism in health and disease. Achieving reproducible and reliable results hinges on the careful selection of tracers, the implementation of robust and detailed experimental protocols, and a thorough understanding of the underlying biochemical pathways. By considering the information and methodologies presented in this guide, researchers can enhance the quality and comparability of their lipid flux data, ultimately contributing to a deeper understanding of metabolic regulation and the development of novel therapeutic strategies.
References
- 1. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for Quantitative ¹³C Lipid Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount for generating reliable and impactful data. This guide provides an objective comparison of internal standards for quantitative ¹³C lipid analysis, supported by experimental data. It further details the necessary experimental protocols to ensure robust and reproducible results.
The use of internal standards is fundamental to correcting for variability throughout the analytical workflow, from sample preparation to mass spectrometry analysis. Stable isotope-labeled compounds, particularly those enriched with carbon-13 (¹³C), have emerged as a superior choice for achieving the highest levels of accuracy and precision in lipid quantification.
Comparison of Internal Standards
The selection of an appropriate internal standard is a critical decision in quantitative lipid analysis. The most common types include ¹³C-labeled lipids, deuterated lipids (²H), and odd-chain fatty acids. While each has its application, ¹³C-labeled standards offer distinct advantages for quantitative accuracy.
| Parameter | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Odd-Chain Fatty Acid Standard | Key Findings |
| Chemical & Physical Properties | Nearly identical to the analyte, ensuring the most accurate correction for experimental variations. | Chemically identical but can exhibit slight differences in physicochemical properties. | Structurally similar but not identical to the endogenous even-chain lipids. | ¹³C-labeled standards provide the most accurate normalization due to their near-identical behavior to the target analyte.[1] |
| Chromatographic Co-elution | Typically co-elutes perfectly with the non-labeled analyte.[1] | Often elutes slightly earlier than the non-labeled analyte in liquid chromatography (LC).[1] | Retention time will differ from even-chain analytes. | Perfect co-elution of ¹³C-standards is crucial for accurate correction of matrix effects that can vary during the chromatographic run.[1] |
| Isotopic Stability | Stable isotope with no risk of isotopic exchange. | Potential for isotopic scrambling or exchange of deuterium atoms with hydrogen atoms from the solvent. | Not applicable. | The stability of the ¹³C label ensures the integrity of the standard throughout the analytical process. |
| Accuracy & Precision | Demonstrates high accuracy and precision, with a reported mean bias of 100.3% and a standard deviation of 7.6%.[1] | Can lead to inaccuracies, with some studies showing errors up to 40% due to imperfect retention time matching.[1] | Can provide robust quantification, but may not correct for all analyte-specific variations. | In a comparative study, ¹³C-labeled standards showed a significant reduction in the coefficient of variation (CV%) compared to other normalization methods.[2][3][4] |
| Mass Spectrometry | Clearly distinguishable from the analyte by a predictable mass shift. | Distinguishable by mass, but potential for overlap with naturally occurring isotopes of the analyte. | Distinguishable by mass from endogenous even-chain lipids. | High-resolution mass spectrometry is recommended to resolve any potential isobaric interferences. |
| Coverage of Lipidome | Commercially available for many lipid classes, and biologically generated ¹³C-labeled internal standard mixtures can provide broad coverage of the mammalian lipidome.[2][3][4] | Widely available for many common lipid species. | Limited to specific lipid classes containing odd-chain fatty acids. | Biologically derived ¹³C-labeled standards from organisms like Pichia pastoris have been shown to offer extensive coverage for comprehensive lipidomics.[2][3][4] |
Experimental Protocols
The following section details a generalized workflow for quantitative lipid analysis using ¹³C-labeled internal standards, from sample preparation to data analysis.
Sample Preparation and Lipid Extraction
The goal of this stage is to efficiently extract lipids from the biological matrix while minimizing degradation and contamination. The Folch and Bligh & Dyer methods are two of the most common liquid-liquid extraction protocols used in lipidomics.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
¹³C-labeled internal standard mixture
-
Chloroform
-
Methanol
-
0.9% NaCl solution or high-purity water
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure (Modified Folch Method):
-
Homogenization: Homogenize solid samples (e.g., tissues) in an appropriate buffer on ice.
-
Spiking of Internal Standard: To a known amount of sample (e.g., 100 µL of plasma or a specific amount of tissue homogenate), add a pre-determined amount of the ¹³C-labeled internal standard mixture. This should be done at the earliest stage to account for variations in the entire workflow.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be approximately 20 times the sample volume.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.
-
Phase Separation: Add 0.9% NaCl solution or high-purity water, equivalent to 20% of the total volume, to induce phase separation. Vortex briefly again.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the layers.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol.
LC-MS Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and quantifying individual lipid species.
Instrumentation and Parameters:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive like 10 mM ammonium formate or 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive as mobile phase A.
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids based on their polarity.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and to distinguish between isobaric species.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for lipids, and it can be operated in both positive and negative ion modes to detect different lipid classes.
Data Acquisition:
-
Acquire data in a data-dependent or data-independent acquisition mode to obtain both quantitative information (from the MS1 scans) and qualitative information (from the MS/MS scans for lipid identification).
Data Analysis and Quantification
Procedure:
-
Peak Integration: Use specialized software to identify and integrate the chromatographic peaks corresponding to both the endogenous lipids and the ¹³C-labeled internal standards.
-
Calibration Curve: For absolute quantification, prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the ¹³C-labeled internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in the unknown samples by calculating the ratio of the endogenous lipid peak area to the corresponding ¹³C-labeled internal standard peak area and interpolating the concentration from the calibration curve. For relative quantification, the peak area ratios can be compared across different sample groups.
Mandatory Visualizations
Experimental Workflow
Caption: A typical workflow for quantitative lipid analysis using ¹³C-labeled internal standards.
Eicosanoid Signaling Pathway
References
- 1. Transcriptomic and lipidomic profiling of eicosanoid/docosanoid signalling in affected and non-affected skin of human atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to 13C-Tripalmitate Metabolic Studies: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate pathways of fatty acid metabolism is paramount. The stable isotope tracer, 13C-tripalmitate, has emerged as a powerful tool to unravel the complexities of dietary fat digestion, absorption, and subsequent metabolic fate. This guide provides a comprehensive comparison of 13C-tripalmitate metabolic studies, offering insights into experimental design, quantitative outcomes, and the underlying regulatory mechanisms.
This guide will delve into two primary methodologies for administering 13C-labeled fatty acids: oral ingestion of 13C-tripalmitate to trace the path of dietary fat, and intravenous infusion of 13C-palmitate to model the metabolism of circulating free fatty acids. By comparing the data and protocols from these distinct approaches, researchers can gain a more holistic understanding of lipid metabolism in various physiological and pathological states.
Quantitative Data Summary: Oral vs. Intravenous Administration
The metabolic fate of 13C-labeled palmitate differs significantly depending on the route of administration. The following tables summarize key quantitative data from representative studies, highlighting the differences in absorption, oxidation, and tissue incorporation between orally ingested 13C-tripalmitate and intravenously infused 13C-palmitate.
Table 1: Oral 13C-Tripalmitate Administration - Breath and Fecal Excretion
| Study Population | Tracer Dose & Administration | Key Findings | Reference |
| Healthy Children | 10 mg/kg [1,1,1-¹³C]tripalmitin with a standardized meal | Mean fecal ¹³C excretion: 6% of administered dose. Mean breath ¹³CO₂ excretion: 31.3% of administered dose over 24 hours.[1] | [1] |
| Cystic Fibrosis Patients (on enzyme replacement) | 10 mg/kg [1,1,1-¹³C]tripalmitin with a standardized meal | Mean fecal ¹³C excretion: 24.6% of administered dose. Mean breath ¹³CO₂ excretion: 17.9% of administered dose over 24 hours.[1] | [1] |
| Healthy Adults | Mixture of [1,1,1-¹³C₃]tripalmitin and [1,1,1-¹³C₃]triolein with a fat-rich meal | Cumulative tracer recovery in feces over 3 days for ¹³C-palmitate: ~7%.[2] | [2] |
Table 2: Intravenous 13C-Palmitate Administration - Systemic Flux and Oxidation
| Study Population | Tracer & Administration Protocol | Key Findings | Reference |
| Healthy Adults (Rest) | Continuous intravenous infusion of [U-¹³C]palmitate (0.5 nmol/kg/min) | Palmitate flux values were highly reproducible and comparable to radiotracer methods.[3] | [3] |
| Healthy Adults (Exercise) | Continuous intravenous infusion of [U-¹³C]palmitate (2 nmol/kg/min) | Palmitate turnover was well-correlated with radiotracer methods.[3] | [3] |
| Healthy Lean vs. Type 2 Diabetes Subjects | Continuous intravenous infusion of [U-¹³C]palmitate | In control subjects, 15% of ¹³C uptake from labeled palmitate was released as ¹³CO₂ from forearm muscle. No detectable ¹³CO₂ release was observed in diabetic subjects.[3] | [3] |
Detailed Experimental Protocols
The successful execution of 13C-tripalmitate metabolic studies hinges on meticulous experimental design and execution. Below are detailed protocols for both oral and intravenous administration of 13C-labeled palmitate tracers.
Oral 13C-Tripalmitate Breath Test for Fat Malabsorption
This protocol is adapted from studies assessing pancreatic exocrine insufficiency.
1. Subject Preparation:
-
Subjects should fast overnight for at least 8-10 hours.
-
A baseline breath sample is collected to determine the natural 13CO₂/¹²CO₂ ratio.
2. Tracer Administration:
-
The 13C-tripalmitate tracer (e.g., 10 mg/kg body weight) is mixed with a standardized test meal. The meal should have a low natural 13C abundance to avoid interference.[1]
-
The meal is consumed by the subject within a specified timeframe (e.g., 10-15 minutes).
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for a period of 4-6 hours.[1]
-
Samples are collected in specialized collection bags or tubes.
4. Sample Analysis:
-
The ¹³CO₂ enrichment in the breath samples is measured using an isotope ratio mass spectrometer (IRMS).
-
The cumulative percentage dose of ¹³C recovered as ¹³CO₂ over the collection period is calculated.
Intravenous 13C-Palmitate Infusion for Measuring Fatty Acid Flux
This protocol is based on studies investigating systemic fatty acid turnover and oxidation.
1. Tracer Preparation:
-
[U-¹³C]palmitate is complexed to human albumin to ensure its solubility in plasma.
-
The tracer-albumin complex is dissolved in sterile saline for infusion.
2. Subject Preparation:
-
Subjects are typically studied in a post-absorptive state (overnight fast).
-
Catheters are inserted into a peripheral vein for tracer infusion and in a contralateral vein for blood sampling.
3. Tracer Infusion:
-
A primed-continuous infusion of [U-¹³C]palmitate is administered. The priming dose helps to rapidly achieve isotopic steady-state in the plasma.
-
The continuous infusion is maintained at a constant rate (e.g., 0.5 nmol/kg/min at rest) for the duration of the study (e.g., 2-4 hours).[3]
4. Blood and Breath Sample Collection:
-
Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma palmitate concentration and ¹³C enrichment.
-
Breath samples are collected to measure the enrichment of ¹³CO₂ from palmitate oxidation.
5. Sample Analysis:
-
Plasma lipids are extracted, and the ¹³C enrichment of palmitate is determined by gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[3]
-
Breath ¹³CO₂ enrichment is measured by IRMS.
-
Systemic palmitate rate of appearance (Ra), a measure of fatty acid flux, and the rate of oxidation are calculated using steady-state equations.
Signaling Pathways and Experimental Workflows
The metabolic fate of tripalmitate is tightly regulated by a complex interplay of hormonal signals. The following diagrams, created using the DOT language, illustrate key regulatory pathways and the experimental workflow for a typical 13C-tripalmitate study.
References
- 1. Metabolic comparison of small chylomicrons (intestinal VLDL) and large chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hormonal regulation of fatty acid synthetase, acetyl-CoA carboxylase and fatty acid synthesis in mammalian adipose tissue and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Stable Isotopes vs. Radiotracers for Lipid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the choice of tracing methodology is paramount. This guide provides an objective comparison of stable isotopes and radiotracers, offering experimental insights and data to inform your selection process.
Historically, radiolabeled tracers were the primary tool for metabolic research; however, stable isotope-labeled tracers have now largely taken their place.[1][2] This shift is driven by significant advantages in safety, analytical precision, and the depth of metabolic information that can be obtained with stable isotopes. While radioactive tracers offer high sensitivity, this is often outweighed by strict handling regulations, disposal protocols, and limitations on their use in human subjects.[2]
Key Advantages of Stable Isotopes
Stable isotopes are non-radioactive forms of elements that contain an additional neutron, distinguishing them by mass.[3] This fundamental difference underpins their advantages in lipid research:
-
Enhanced Safety: The absence of ionizing radiation makes stable isotopes safe for use in human studies, including those involving vulnerable populations such as pregnant women and children.[4][5][6] This allows for repeated studies on the same subjects, which is often not feasible with radiotracers.[4][5][6]
-
Superior Analytical Precision: Modern analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can simultaneously detect and quantify both the stable isotope-labeled lipid (tracer) and the unlabeled endogenous lipid (tracee) with high precision.[4][5] This dual measurement provides a more accurate assessment of lipid kinetics.
-
Long-Term and Multiplexed Studies: Because stable isotopes do not decay, they are ideal for long-term metabolic studies.[7] Furthermore, multiple stable isotope-labeled tracers can be used concurrently to investigate different metabolic pathways within the same experiment, offering a more holistic view of lipid metabolism.[8][9]
-
Detailed Molecular Insights: Advanced analytical methods allow for the precise localization of the stable isotope label within a lipid molecule.[1][2] This capability enables detailed studies of lipid biosynthesis, remodeling, and degradation pathways.[1][10]
Performance Comparison: Stable Isotopes vs. Radiotracers
The following table summarizes the key differences between stable isotopes and radiotracers in the context of lipid research.
| Feature | Stable Isotope Tracers | Radioactive Isotope Tracers |
| Safety | Non-radioactive, safe for human studies, including vulnerable populations.[2][4][5][6][7] | Emit ionizing radiation, posing health risks and requiring strict safety protocols.[2][7] |
| Regulatory Oversight | Fewer restrictions on handling and disposal.[7] | Subject to stringent regulatory control for handling, storage, and waste disposal.[7][11] |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[1][7] | Scintillation counters, Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT).[7] |
| Analytical Output | Simultaneous measurement of tracer and tracee, high precision.[4][5] | High sensitivity, capable of detecting very small amounts.[7] |
| Study Duration | Suitable for long-term studies due to isotope stability.[7] | Limited by the half-life of the radioisotope.[7] |
| Multiplexing | Multiple tracers can be used simultaneously.[8][9] | Limited due to overlapping detection signals. |
| Structural Information | Precise localization of the label within the molecule is possible.[1][2] | Provides less detailed structural information. |
| Cost | Higher initial cost for isotope-enriched compounds.[7] | Can be more accessible, but disposal costs can be high.[7] |
Experimental Protocols and Workflows
The application of stable isotopes in lipidomics typically involves the introduction of a labeled precursor into a biological system and subsequent analysis to track its incorporation into various lipid species.
General Workflow for Stable Isotope Labeling in Lipidomics
A typical experimental workflow for stable isotope-based lipidomics studies.
Example Experimental Protocol: Tracing Fatty Acid Metabolism in Cultured Cells
-
Cell Culture and Labeling:
-
Culture cells (e.g., HepG2 hepatocytes) to the desired confluency.
-
Replace the standard culture medium with a medium containing a stable isotope-labeled fatty acid, such as 13C-labeled palmitic acid.
-
Incubate the cells for various time points (e.g., 4, 8, 16 hours) to monitor the dynamics of lipid metabolism.[12]
-
-
Lipid Extraction:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells and perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
-
Sample Analysis:
-
Data Analysis:
Visualizing Metabolic Pathways: De Novo Lipogenesis
Stable isotope tracing is a powerful tool for elucidating complex metabolic pathways such as de novo lipogenesis, the process by which fatty acids are synthesized from non-lipid precursors like glucose.
Tracing ¹³C-glucose through de novo lipogenesis.
Conclusion
Stable isotope tracers have become the gold-standard method for studying lipid metabolism in humans and other biological systems.[4][5][6] Their inherent safety, coupled with powerful analytical techniques, provides an unparalleled ability to investigate the dynamic nature of the lipidome. While radiotracers still have a role in specific applications, particularly those requiring high sensitivity, the comprehensive data and enhanced safety profile of stable isotopes make them the superior choice for the majority of lipid metabolism research. The continued development of analytical instrumentation and methodologies will further expand the application of stable isotopes, providing deeper insights into the role of lipids in health and disease.[2][8]
References
- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, Security and Regulations in Handling Radiation Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Propane-1,2,3-triyl tripalmitate-13C3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Propane-1,2,3-triyl tripalmitate-13C3, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Stable isotope-labeled compounds, such as the 13C3 variant, are generally considered to have the same chemical and physical properties as their unlabeled counterparts, with the primary difference being their molecular weight. Therefore, the same safety precautions should be observed.
To mitigate risks, the following personal protective equipment (PPE) is essential when handling this compound.
Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Receiving and Storage | - Standard laboratory coat- Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (Powder Handling) | - Laboratory coat- Chemical splash goggles- Nitrile gloves- Respiratory protection (N95 or higher, in a ventilated enclosure) |
| Solution Preparation and Handling | - Laboratory coat- Chemical splash goggles- Nitrile gloves |
| Spill Cleanup | - Laboratory coat- Chemical splash goggles- Nitrile gloves- Respiratory protection (as needed based on spill size and ventilation) |
| Waste Disposal | - Laboratory coat- Safety glasses- Nitrile gloves |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the compound as this compound.
-
Wear a lab coat, safety glasses, and nitrile gloves during inspection.
2. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
3. Weighing and Aliquoting (Powder Handling):
-
All handling of the powder form of this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Wear a lab coat, chemical splash goggles, and nitrile gloves.
-
Use appropriate respiratory protection, such as an N95 respirator, to prevent inhalation of the powder.
-
Employ anti-static techniques when handling the powder to prevent dispersal.
4. Solution Preparation:
-
When preparing solutions, do so within a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled.
5. Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
For small spills, use an absorbent material to contain and clean up the substance.
-
Avoid generating dust during cleanup.
-
Place all contaminated materials into a sealed container for proper disposal.
-
For large spills, follow your institution's emergency procedures.
Disposal Plan
As this compound is a stable isotope-labeled compound and not radioactive, it can be disposed of as a standard chemical waste.
-
Solid Waste: Collect any unused solid material and contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain or in the regular trash.
Workflow for Handling this compound
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
